molecular formula C15H21N5O5 B3069172 cis-Zeatin riboside CAS No. 15896-46-5

cis-Zeatin riboside

Cat. No.: B3069172
CAS No.: 15896-46-5
M. Wt: 351.36 g/mol
InChI Key: GOSWTRUMMSCNCW-BAJUWZQUSA-N
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Description

cis-Zeatin riboside (cZR) is a ribonucleoside derivative of the cytokinin cis -zeatin, functioning as a key compound in the study of plant growth regulation . With the molecular formula C 15 H 21 N 5 O 5 and a molecular weight of 351.36 g/mol, it is isolated from natural sources such as tobacco plants . Historically considered less active than its trans -isomer, recent research has established that cis -zeatin riboside exhibits significant biological activity in various plant species, including rice and maize, influencing processes such as root elongation, regulation of shoot growth, and leaf senescence . In research applications, cis -zeatin riboside serves as a crucial metabolite in the cis -zeatin-type cytokinin pathway. Tracer studies in rice indicate that exogenously supplied cZR is primarily converted into other cis -zeatin derivatives, such as cis -zeatin-O-glucoside (cZOG) and cis -zeatin ribotides, with minimal isomerization to the trans form, underscoring its distinct metabolic fate . Its activity is mediated through cytokinin receptors, up-regulating the expression of cytokinin-inducible genes, including type-A response regulators (OsRRs) . Furthermore, its role extends to plant stress responses, as recent metabolomic studies have shown its involvement in low-temperature stress adaptation in plants like alfalfa . This makes it a valuable tool for investigating the physiological significance of cis -zeatin cytokinins in plant development and environmental interactions . Handling Notes: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use . For safe handling, avoid inhalation and contact with skin or eyes. Use personal protective equipment and ensure adequate ventilation. Recommended storage for the powder is at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2-/t9-,11-,12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSWTRUMMSCNCW-BAJUWZQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017777
Record name Cis-Zeatin Riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15896-46-5
Record name Cis-Zeatin Riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

cis-Zeatin Riboside: From tRNA Byproduct to Stress-Response Hormone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Discovery, Biosynthesis, and Analytical Identification

Executive Summary

For decades, cis-zeatin (cZ) and its riboside conjugate, cis-zeatin riboside (cZR), were dismissed as biological artifacts—mere degradation products of tRNA turnover with negligible hormonal activity.[1] This "tRNA remnant" hypothesis has been dismantled by modern mass spectrometry and functional genomics. We now recognize cZR as a distinct, active cytokinin (CK) pool, particularly dominant in major agronomically important monocots like Zea mays (maize) and Oryza sativa (rice).

This guide outlines the technical evolution of cZR identification, delineates its distinct biosynthetic origin from the canonical trans-zeatin (tZ) pathway, and provides a validated LC-MS/MS workflow for its rigorous quantification.

Part 1: The Biological Context – A Tale of Two Isomers[2]

To identify cZR correctly, one must understand that it is not merely a geometric isomer of tZR in the metabolic sense; it is the product of a completely separate biosynthetic pathway.

The Isomerization Fallacy

Early assumptions held that cis and trans forms interconverted freely via zeatin isomerases. While this enzyme activity exists in vitro, in vivo tracer studies (e.g., in rice and tobacco) demonstrate that cis-trans isomerization is negligible under physiological conditions.[2] The cZ and tZ pools are metabolically distinct.

Biosynthetic Origins
  • The trans-Pathway (Growth): Driven by adenylate-isopentenyltransferases (IPTs). Uses AMP/ADP/ATP and DMAPP from the MEP pathway (plastidial). Primary driver of vigorous cell division.

  • The cis-Pathway (Maintenance/Stress): Driven by tRNA-IPTs (e.g., AtIPT2/9). Prenylates adenosine on tRNA. cZR is released upon tRNA degradation.[3][2][4] This pathway is evolutionarily older and linked to stress maintenance.

Pathway Visualization

The following diagram illustrates the distinct origins, highlighting why cZR must be measured independently from tZR.

Biosynthesis DMAPP DMAPP (MEP Pathway) IPT_Ad Adenylate-IPTs (Plastid) DMAPP->IPT_Ad IPT_tR tRNA-IPTs (Cytosol) DMAPP->IPT_tR HMBDP HMBDP CYP CYP735A (Hydroxylase) HMBDP->CYP Side chain donor AMP AMP/ADP/ATP AMP->IPT_Ad tRNA tRNA tRNA->IPT_tR iP_nuc iP-Nucleotides IPT_Ad->iP_nuc tRNA_prenyl Prenylated tRNA IPT_tR->tRNA_prenyl tZ trans-Zeatin Types (Active Growth) iP_nuc->tZ via CYP735A cZ cis-Zeatin Types (Stress/Maintenance) tRNA_prenyl->cZ via Degradation Turnover tRNA Turnover (Nuclease) tZ->cZ Isomerization (Negligible in vivo)

Caption: Distinct biosynthetic origins of trans-zeatin (canonical signaling) vs. cis-zeatin (tRNA-derived).

Part 2: Analytical Methodology

The structural difference between cZR and tZR is subtle: the spatial orientation of the hydroxymethyl group on the isoprenoid side chain. They share the same molecular formula (


) and molecular weight (

Da), making mass-based discrimination impossible without chromatographic separation.
The "Gold Standard" Workflow

To ensure scientific integrity, the following workflow combines solid-phase extraction (SPE) with high-resolution LC-MS/MS.

Experimental Design Considerations
  • Isotope Dilution: You must use deuterium-labeled internal standards (e.g.,

    
     and 
    
    
    
    ). Using a single standard for both isomers is unacceptable due to potential differences in ionization efficiency and matrix suppression at different retention times.
  • Extraction Buffer: Avoid acidic heating. While cZ is relatively stable, acidic conditions at high temperatures can induce depurination. A modified Bieleski buffer (Methanol:Water:Formic Acid) at -20°C is preferred.

Analytical Workflow Diagram

Workflow Sample Plant Tissue (Liquid N2) Extract Extraction (MeOH:H2O:HCOOH) + Internal Stds Sample->Extract Homogenize Purify SPE Purification (HLB / MCX) Extract->Purify Centrifuge & Load LC UHPLC Separation (C18 or Phenyl-Hexyl) Purify->LC Elute & Evaporate MS MS/MS Detection (MRM Mode) LC->MS Rt Separation Data Quantification (Ratio vs. IS) MS->Data Integrate

Caption: Validated LC-MS/MS workflow for cytokinin profiling. Critical step: Internal Standard addition during extraction.

Part 3: Step-by-Step Protocol

This protocol is adapted from validated methods (Novák et al., 2008; Gajdošová et al., 2011) and optimized for separating isomers.

Reagents
  • Extraction Solvent: Methanol/Water/Formic Acid (15:4:1, v/v/v), pre-cooled to -20°C.

  • Internal Standards:

    
    -zeatin riboside and 
    
    
    
    -zeatin riboside (OlChemIm or equivalent).
  • Columns: C18 Reverse Phase (e.g., Acquity BEH C18) or Phenyl-Hexyl (superior for isomer separation).

Protocol Steps
StepActionMechanistic Rationale
1. Homogenization Grind 50–100 mg fresh tissue in liquid

.
Stops enzymatic activity immediately (preventing tRNA degradation which artificially elevates cZ).
2. Extraction Add 1 mL cold extraction solvent. Add Internal Standards (10 pmol) immediately. Internal standards must experience the same extraction efficiency and matrix effects as the analyte.
3. Incubation Extract at -20°C for 30 mins. Centrifuge at 20,000 x g (4°C, 15 min).Cold extraction minimizes chemical degradation.
4. Purification (SPE) Pass supernatant through an HLB (Hydrophilic-Lipophilic Balance) column. Wash with 5% MeOH. Elute with 80% MeOH.Removes chlorophyll and bulk proteins that suppress ionization in the MS source.
5. Concentration Evaporate eluate to dryness (SpeedVac) and reconstitute in 40

L mobile phase.
Concentrates the analyte for trace-level detection.
6. LC Separation Inject onto UHPLC. Gradient: 0.1% Formic Acid (A) vs Acetonitrile (B).Critical: A standard C18 gradient often co-elutes isomers. Use a shallow gradient (e.g., 5% to 30% B over 15 mins) to resolve cZR from tZR.
Mass Spectrometry Parameters (MRM)

The following transitions are typical for Zeatin Riboside. Note that cZR and tZR share these transitions; Retention Time (


) is the only discriminator. 
AnalytePrecursor (

)
Product (

)
Retention Time (Typical)
tZR 352.2220.1~4.5 min
cZR 352.2220.1~5.2 min

tZR
357.2225.1~4.5 min

Note: cZR typically elutes after tZR on C18 columns due to intramolecular hydrogen bonding making the cis-isomer slightly more hydrophobic in this context, though order can flip on alternative stationary phases.

Part 4: Data Interpretation & Troubleshooting

Distinguishing Artifacts

If you observe high levels of cis-zeatin free base (cZ) but low this compound (cZR), suspect tRNA hydrolysis during extraction .

  • Validation: Check your

    
     recovery. If recovery is low (<10%), your extraction failed. If recovery is high but endogenous levels are erratic, you likely have enzymatic contamination.
    
Biological Significance Ratios

Do not report absolute concentrations in isolation. Report the cZ/tZ ratio .

  • Ratio < 1: Typical for Arabidopsis and many dicots (tZ dominant).

  • Ratio > 1: Typical for Maize, Rice, and Chickpea (cZ dominant).[5] A shift toward cZ dominance in a "tZ plant" often indicates stress (salt, heat, or pathogen attack).

References

  • Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants.[1][5] Journal of Experimental Botany, 62(8), 2827–2840. Link

  • Kasahara, H., et al. (2004). Distinct isoprenoid origins of cis- and trans-zeatin biosyntheses in Arabidopsis. Journal of Biological Chemistry, 279(14), 14049–14054. Link

  • Miyawaki, K., et al. (2006). Roles of tRNA isopentenyltransferases in the biosynthesis of cytokinins in Arabidopsis.[5] Proceedings of the National Academy of Sciences, 103(44), 16598–16603. Link

  • Novák, O., et al. (2008). A new technique for the determination of cytokinins in minute amounts of plant tissue using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Plant Methods, 4, 17. Link

  • Kudo, T., et al. (2012). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant Physiology, 160(4), 1910-1922. Link

Sources

cis-Zeatin Riboside: Metabolic Flux, Precursor Potential, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific biochemical role of cis-Zeatin Riboside (cZR), challenging historical misconceptions and positioning it as a distinct, bioactive precursor in plant signaling.

Technical Whitepaper | Version 2.0

Executive Summary

Historically dismissed as a degradation byproduct of tRNA with negligible biological activity, this compound (cZR) has undergone a scientific renaissance.[1] Current evidence identifies cZR not merely as metabolic "noise," but as a specific, regulated transport form (pro-hormone) that serves as the immediate precursor to the bioactive cis-zeatin (cZ). Unlike its trans-isomer (tZ)—the primary driver of vigorous vegetative growth—the cZR-cZ module is now understood to be a critical regulator of stress responses (phosphate starvation, pathogen defense) and developmental maintenance.

This guide provides a rigorous examination of cZR’s metabolic trajectory, its conversion to active forms, and the precise LC-MS/MS methodologies required to distinguish it from its isomer.

Molecular Identity & Biosynthetic Origin

To understand cZR as a precursor, one must first distinguish its origin from the canonical trans-zeatin pathway. The two isomers are synthesized via parallel, largely non-overlapping routes.

Featuretrans-Zeatin Riboside (tZR)This compound (cZR)
Primary Biosynthesis tRNA-Independent: Direct adenylate isopentenylation by IPT enzymes (IPT1, 3, 5, 7).[2]tRNA-Dependent: Prenylation of tRNA at A37 by tRNA-IPTs (IPT2, 9), followed by tRNA degradation.[3]
Primary Precursor AMP/ADP/ATP + DMAPPPrenylated-tRNA
Transport Route Predominantly Xylem (Root-to-Shoot)Predominantly Phloem (Shoot-to-Root/Systemic)
Physiological Role Cell division, shoot initiation, vigorous growth.Stress adaptation, maintenance, defense.
The "tRNA Decay" Paradigm

cZR is generated through the turnover of tRNA containing a cis-hydroxyisopentenyl group. Consequently, cZR levels are inextricably linked to the rate of protein synthesis and tRNA turnover, making it a unique metabolic sensor of cellular status.

Metabolic Trajectory: The Precursor Role

The designation of cZR as a "precursor" is functionally accurate in two distinct contexts: as a circulating pro-hormone and as a substrate for conjugation .

Activation: The cZR cZ Conversion

cZR is the mobile, translocation-competent form. Upon reaching target tissues (e.g., stressed roots or pathogen-infected leaves), it acts as the substrate for the LONELY GUY (LOG) family of phosphoribohydrolases.

  • Mechanism: LOG enzymes catalyze the specific hydrolytic removal of the ribose moiety from cZR (and its nucleotide cZRMP).

  • Result: Release of the free base cis-zeatin (cZ).[1][4]

  • Significance: While cZ has lower affinity for the AHK4 receptor compared to tZ, it retains significant affinity for AHK3 , mediating specific stress-response signaling. Therefore, cZR is the "prodrug" that maintains the bioactive pool of cZ.

The Isomerization Debate (cZR tZR)

A critical question in drug development and agronomy is whether cZR can convert to the highly active trans-form.

  • Consensus: In most model systems (Arabidopsis, Nicotiana, Oryza), cis-trans isomerization is negligible . The pathways function in parallel.

  • Exception: Zeatin Isomerase activity has been isolated in Phaseolus vulgaris (common bean), suggesting that in specific species, cZR could serve as a reservoir for tZ. However, for most applications, cZR should be treated as a precursor only to cZ-type cytokinins.

Downstream Conjugation

Excess cZ produced from cZR is rapidly inactivated to O-glucosides (cZOG). This glycosylation is reversible by


-glucosidases, creating a dynamic buffer system:


Visualization: The cZR Metabolic Module

The following diagram illustrates the parallel nature of Zeatin metabolism, highlighting the specific "Precursor" role of cZR (highlighted in red/orange pathways) versus the trans-pathway.

Figure 1: The Parallel Cytokinin Metabolic Flux.[1][2][3][5] Note the distinct origin of cZR via tRNA turnover and its primary activation route via LOG enzymes.[5] The isomerization pathway (dotted) is functionally restricted in most species.

Analytical Methodologies: Distinguishing Isomers

The mass difference between cis and trans zeatin riboside is zero . They are isobaric (


 352.17). Therefore, mass spectrometry alone is insufficient; chromatographic separation is mandatory.
Extraction Protocol (Cold-Chain Mandatory)

Rationale: Cytokinins are labile. Enzymatic conversion must be halted immediately.

  • Tissue Homogenization: Grind 50–100 mg fresh tissue in liquid nitrogen.

  • Extraction Buffer: Add 1 mL modified Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v) pre-cooled to -20°C.

    • Critical Step: Spike with stable isotope-labeled internal standards ([^2H_5]tZR and [^15N_4]cZR ) immediately. Do not use a generic "Zeatin" standard; use isomer-specific isotopologues if available, or rely on retention time relative to tZR-d5.

  • Incubation: 12h at -20°C (passive extraction).

  • Purification (SPE):

    • Centrifuge (15,000 x g, 10 min, 4°C).

    • Pass supernatant through an Oasis HLB or C18 SPE cartridge (equilibrated with methanol then water).

    • Wash with 5% methanol.

    • Elute with 80% methanol. Evaporate to dryness and reconstitute in initial mobile phase.

LC-MS/MS Quantitation Parameters

Separation Strategy: The cis-isomer is more polar and typically elutes before the trans-isomer on C18 chemistries.

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Cortecs C18 or Zorbax Eclipse Plus), 1.6 - 2.1


m particle size.
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-8 min: linear to 40% B. (Slow gradient required for isomer resolution).
Flow Rate 0.3 - 0.4 mL/min
MRM Transition (Quant)

(Loss of Ribose)
MRM Transition (Qual)

(Adenine base fragment)
Retention Time (Approx) cZR: ~4.2 min

Note: Retention times will vary by system, but cZR consistently elutes earlier due to the steric hindrance of the cis-hydroxyl group reducing interaction with the C18 stationary phase.

Physiological Implications for Drug & Agrochemical Development

The "Stress Hormone" Paradigm

Research indicates that while tZ drops during phosphate starvation or osmotic stress, cZR and cZ levels often maintain or increase.

  • Application: Agrochemicals that inhibit the degradation of cZR (CKX inhibitors) or promote tRNA-IPT activity could engineer crops with "stay-green" phenotypes under drought stress without the yield penalty associated with constitutive tZ overexpression.

Pathogen Defense

cZR accumulation has been linked to resistance against biotrophic pathogens (e.g., Pseudomonas). The cZ pathway appears to modulate the salicylic acid/jasmonic acid crosstalk differently than the tZ pathway.

References

  • Miyawaki, K., et al. (2006). cis-Zeatin biosynthesis in Arabidopsis is predominantly via the tRNA pathway. Plant Physiology. Link

  • Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany. Link

  • Kudo, T., et al. (2010). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions.[6] Journal of Experimental Botany. Link

  • Sakakibara, H. (2006). Cytokinins: Activity, Biosynthesis, and Translocation. Annual Review of Plant Biology. Link

  • Hirose, N., et al. (2008). Regulation of cytokinin biosynthesis, compartmentalization and translocation. Journal of Experimental Botany. Link

Sources

The "Stress-Maintenance" Cytokinin: A Technical Guide to cis-Zeatin Riboside (cZR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, cis-zeatin (cZ) and its riboside conjugate (cis-zeatin riboside, cZR) were dismissed as biologically inactive byproducts of tRNA degradation, overshadowed by their highly active isomer, trans-zeatin (tZ). This paradigm has shifted. Emerging research identifies cZR not merely as a degradation product, but as a distinct, regulated stress-response hormone.

This guide provides a technical deep-dive for researchers and drug developers. It details the unique biosynthetic pathways of cZR, its specific role in maintaining basal cytokinin signaling under growth-limiting conditions (drought, salinity, pathogen attack), and the precise LC-MS/MS methodologies required to distinguish it from its trans-isomer.

Biosynthesis & Metabolism: The tRNA Pathway

Unlike trans-zeatin, which is synthesized de novo via the AMP/ADP/ATP-IPT pathway, cZR is predominantly derived from the degradation of prenylated tRNAs. This distinction is critical for understanding its stress-inducibility.

The tRNA-IPT Mechanism
  • Enzymes: In Arabidopsis, IPT2 and IPT9 (tRNA-isopentenyltransferases) prenylate specific tRNAs.

  • Process: The cis-hydroxylation occurs on the prenyl group attached to the tRNA. Upon tRNA turnover (degradation), cZ-nucleotides are released and subsequently converted to cZR and cZ.

  • Stress Link: Stress conditions often accelerate tRNA turnover or modify tRNA modification rates, directly linking cellular stress status to cZR accumulation.

Metabolic Fate and Isomerization
  • Lack of Isomerization: A critical concept for experimental design is the lack of significant cis-to-trans isomerization in most plants. The cZ and tZ pools are metabolically distinct.

  • Inactivation: cZ is susceptible to O-glucosylation by specific glycosyltransferases (e.g., cZOGT1 and cZOGT2 in rice), forming O-glucosyl-cZ (cZOG), a storage form that can be reactivated by

    
    -glucosidases.
    
Visualization: Biosynthetic Divergence

Biosynthesis DMAPP DMAPP IPT_Novo Adenylate-IPTs (IPT1, 3, 5, 7) DMAPP->IPT_Novo IPT_tRNA tRNA-IPTs (IPT2, 9) DMAPP->IPT_tRNA AMP AMP/ATP AMP->IPT_Novo tRNA tRNA tRNA->IPT_tRNA iP_Nuc iP-Nucleotides IPT_Novo->iP_Nuc tRNA_Prenyl Prenylated tRNA IPT_tRNA->tRNA_Prenyl tZ_Nuc trans-Zeatin Nucleotides iP_Nuc->tZ_Nuc CYP735A cZ_Nuc cis-Zeatin Nucleotides tRNA_Prenyl->cZ_Nuc tRNA Turnover CYP735A CYP735A (trans-hydroxylase) tRNA_Deg tRNA Degradation tZR trans-Zeatin Riboside (tZR) tZ_Nuc->tZR cZR cis-Zeatin Riboside (cZR) cZ_Nuc->cZR tZR->cZR Negligible cZR->tZR Negligible

Caption: Distinct biosynthetic pathways for trans-Zeatin (de novo) and cis-Zeatin (tRNA degradation).

Physiological Roles: The "Stress-Maintenance" Hypothesis

While trans-zeatin drives active cell division and shoot growth, its levels often plummet under stress. cZR levels, conversely, remain stable or increase.

The Maintenance Hypothesis

cZR is hypothesized to function as a "maintenance" cytokinin. It binds to cytokinin receptors (HKs) with lower affinity than tZ (particularly in Arabidopsis), providing a low-level "hum" of signaling. This prevents the complete cessation of cytokinin-dependent metabolic processes while the plant suppresses vigorous growth to conserve energy.

Receptor Specificity
  • Arabidopsis: cZ has low affinity for AHK2 and AHK3 and negligible affinity for AHK4/CRE1.

  • Monocots (Rice/Maize): A crucial evolutionary divergence. Rice receptors OsHK3 and OsHK4 show comparable affinity for cZ and tZ. This explains why cZ-type cytokinins are the dominant form in many monocot crops and play a more active role in their stress response.

Specific Stress Responses
Stress TypecZR DynamicsPhysiological Outcome
Drought Accumulates while tZR decreases.Maintains minimal metabolic activity; regulates stomatal conductance (species-dependent).
Salinity Maintained/Increased .Associated with "stress memory" and salt tolerance in halophytes.
Phosphate Starvation Increases (cZ:tZ ratio shifts).Promotes root hair elongation to increase Pi uptake (tZ typically inhibits root growth).
Pathogens Induces Resistance .cZ enhances resistance to Pseudomonas syringae, though less potently than tZ, modulating defense gene expression.
Visualization: Stress Signaling Model

StressSignaling Stress Abiotic Stress (Drought/Salt) DeNovo De Novo Synthesis (ATP-IPT pathway) Stress->DeNovo Inhibits tRNA_Path tRNA Turnover (tRNA-IPT pathway) Stress->tRNA_Path Stimulates tZR trans-Zeatin Riboside (Growth Promoter) DeNovo->tZR cZR This compound (Stress Maintainer) tRNA_Path->cZR HK_High High Affinity HKs (AHK4/CRE1) tZR->HK_High cZR->HK_High Low/No Binding HK_Low Low Affinity HKs (AHK2/3, OsHK3/4) cZR->HK_Low Activates Growth Active Growth (Cell Division) HK_High->Growth Defense Stress Adaptation (Root Elongation, Defense) HK_Low->Defense

Caption: Differential signaling: Stress shifts balance from tZR (growth) to cZR (adaptation).

Technical Workflow: Quantification of cZR

Accurate quantification is the biggest hurdle in cZR research. cZR and tZR are isomers (same mass: 351.38 Da). Standard Mass Spectrometry cannot distinguish them without chromatographic separation.

Experimental Protocol: Self-Validating Extraction

Objective: Extract cZR without degradation or isomerization.

  • Tissue Harvest: Flash freeze samples in liquid nitrogen immediately.

  • Extraction Buffer: Use Bieleski’s solvent (Methanol:Water:Formic Acid, 15:4:1) or modified cold 70% Ethanol .

    • Critical Additive: Add Sodium Diethyldithiocarbamate (400 µg/g FW) as an antioxidant to prevent oxidation.

  • Internal Standardization (Self-Validation):

    • You MUST spike samples with a stable isotope-labeled internal standard (e.g., [²H₅]cZR or [¹³C₅]cZR ) before homogenization.

    • Why: This accounts for extraction losses and matrix effects. Without this, quantification is qualitative at best.

Purification (SPE)

A two-step Solid Phase Extraction (SPE) is recommended for complex plant matrices:

  • C18 Cartridge: Removes lipophilic pigments (chlorophyll).[1]

  • MCX (Mixed-Mode Cation Exchange): Retains cytokinins (bases) while washing away acidic and neutral interferences. Elute with 0.35M NH₄OH in 60% Methanol .

LC-MS/MS Parameters (Isomer Separation)

This is the most critical step. You must achieve baseline separation of cZR and tZR.

  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., QTRAP 6500+ or TQ-XS).

  • Column: High-efficiency C18 (e.g., Phenomenex Kinetex C18 , 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.08% Acetic Acid (or 0.1% Formic Acid).

    • B: Acetonitrile + 0.08% Acetic Acid.[2]

  • Gradient: A shallow gradient is required for isomer separation.

    • Example: 2% B to 15% B over 12 minutes.

    • Retention: tZR typically elutes after cZR on C18 columns.

  • MRM Transitions (Quantifier/Qualifier):

    • cZR: 352.2 > 220.1 (Quant), 352.2 > 136.1 (Qual).

    • [²H₅]cZR: 357.2 > 225.1.

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_LC CRITICAL: Isomer Separation Sample Plant Tissue (Flash Frozen) Spike Spike Internal Standard ([13C]cZR) Sample->Spike Extract Extraction (MeOH/H2O/FA + Antioxidant) Spike->Extract SPE Purification (SPE) C18 -> MCX Extract->SPE LC UHPLC Separation (Kinetex C18, Shallow Gradient) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Isotope Dilution) MS->Data

Caption: Validated workflow for cZR quantification using isotope dilution and LC-MS/MS.

References

  • Gajdošová, S., et al. (2011). "Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants." Journal of Experimental Botany. Link

  • Miyawaki, K., et al. (2006). "Roles of tRNA-isopentenyltransferases in the biosynthesis of cytokinins in Arabidopsis thaliana." PNAS.[3] Link

  • Kudo, T., et al. (2012). "The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions." Journal of Experimental Botany. Link

  • Großkinsky, D. K., et al. (2013). "cis- and trans-Zeatin differentially modulate plant immunity." Plant Signaling & Behavior. Link

  • Ko, D., et al. (2014).[4] "Arabidopsis ABCG14 is essential for the root-to-shoot translocation of cytokinin."[3] PNAS.[3] Link

  • Svačinová, J., et al. (2012). "A new approach for cytokinin isolation from Arabidopsis tissues using SPE and immunoaffinity chromatography." Plant Methods. Link

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An In-Depth Technical Guide to cis-Zeatin Riboside Metabolism and Degradation in vivo

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Zeatin riboside (cZR) is a naturally occurring cytokinin, a class of phytohormones that play a pivotal role in regulating numerous aspects of plant growth and development.[1] While historically considered less active than its trans-isomer, recent research has highlighted the significant physiological roles of cis-zeatin and its derivatives, necessitating a deeper understanding of their metabolic fate in vivo.[2][3] This technical guide provides a comprehensive overview of the metabolic pathways and degradation processes of cZR, offering field-proven insights into the experimental design and methodologies required for its study. We will delve into the key enzymatic conversions, including hydrolysis, glucosylation, and irreversible degradation, and provide detailed protocols for the extraction, purification, and quantification of cZR and its metabolites. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to investigate the intricate lifecycle of this important signaling molecule.

Introduction: The Emerging Significance of this compound

Cytokinins are N6-substituted adenine derivatives that are central to the regulation of cell division, differentiation, and various developmental processes in plants.[1][4] Among the naturally occurring cytokinins, zeatin and its riboside exist as cis and trans isomers. For many years, the trans isomer of zeatin riboside (tZR) was considered the biologically active form, while cZR was often dismissed as a less active byproduct.[3] However, a growing body of evidence suggests that cis-zeatin and its derivatives are not only widespread in the plant kingdom but also exhibit distinct biological activities and metabolic regulation.[5] In some plant species and under specific physiological conditions, cis-zeatin-type cytokinins can be the predominant forms, hinting at their unique functional roles.[6] Understanding the in vivo metabolism and degradation of cZR is therefore crucial for elucidating its precise functions in plant physiology and for potential applications in agriculture and drug development.

The Metabolic Landscape of this compound

The in vivo metabolism of cZR is a complex network of enzymatic reactions that modulate its activity, transport, and storage. The primary metabolic pathways include hydrolysis to its free base, glucosylation for inactivation and storage, and irreversible degradation.

Hydrolysis to cis-Zeatin

A key initial step in the metabolism of cZR is its conversion to the free base form, cis-zeatin (cZ), through the action of adenosine nucleosidases. This conversion is significant as the free base is generally considered the most active form of cytokinin, capable of binding to cytokinin receptors and initiating downstream signaling cascades.

Glucosylation: A Mechanism for Inactivation and Homeostasis

Glucosylation is a major pathway for the inactivation and storage of cytokinins. Specific glucosyltransferases catalyze the attachment of a glucose molecule to either the hydroxyl group of the side chain (O-glucosylation) or to a nitrogen atom of the purine ring (N-glucosylation).

  • O-Glucosylation: O-glucosides of cZR and cZ are considered to be readily reversible storage forms. These conjugates are resistant to degradation by cytokinin oxidase/dehydrogenase (CKX) and can be hydrolyzed back to the active free base by β-glucosidases. In maize, specific O-glucosyltransferases with high substrate specificity for cis-zeatin have been identified, designated as cisZOG1 and cisZOG2.[5][7]

  • N-Glucosylation: N-glucosylation, typically at the N7 or N9 position of the adenine ring, is generally considered an irreversible inactivation step.

Irreversible Degradation by Cytokinin Oxidase/Dehydrogenase (CKX)

The primary route for the irreversible degradation of cytokinins is catalyzed by the enzyme cytokinin oxidase/dehydrogenase (CKX). This enzyme cleaves the N6-isoprenoid side chain of cytokinins, leading to the formation of adenine or adenosine and the corresponding aldehyde. The substrate specificity of different CKX isozymes varies, and some have been shown to effectively degrade cis-zeatin and its riboside.[8]

The Question of cis-trans Isomerization

The potential for in vivo conversion of this compound to the more active trans-zeatin riboside has been a subject of investigation. While a cis-trans isomerase has been partially purified from the immature seeds of Phaseolus vulgaris, evidence for widespread and significant isomerization in other plant systems remains limited.[9] Tracer experiments in rice have indicated that isomerization of cZR to tZR derivatives is a minor metabolic pathway.[1][3]

Below is a diagrammatic representation of the key metabolic pathways of this compound.

cis_Zeatin_Riboside_Metabolism cZR This compound (cZR) cZ cis-Zeatin (cZ) cZR->cZ Hydrolysis (Adenosine Nucleosidase) cZROG This compound-O-glucoside cZR->cZROG O-Glucosylation Adenosine Adenosine cZR->Adenosine Degradation (CKX) tZR trans-Zeatin Riboside (tZR) cZR->tZR Isomerization (cis-trans Isomerase) cZOG cis-Zeatin-O-glucoside cZ->cZOG O-Glucosylation (cisZOG) cZN7G cis-Zeatin-N7-glucoside cZ->cZN7G N-Glucosylation cZN9G cis-Zeatin-N9-glucoside cZ->cZN9G N-Glucosylation cZ->Adenosine Degradation (CKX) cZOG->cZ Hydrolysis (β-glucosidase) cZR_Metabolism_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis & Quantification PlantMaterial Plant Material (e.g., seedlings, leaves, roots) Harvesting Harvesting & Flash Freezing (Liquid Nitrogen) PlantMaterial->Harvesting Labeling In vivo Labeling (optional) (e.g., Deuterium-labeled cZR) Labeling->Harvesting Homogenization Homogenization (in cold extraction buffer) Harvesting->Homogenization Extraction Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (e.g., C18, MCX cartridges) Extraction->Purification LCMS UPLC-MS/MS Analysis Purification->LCMS DataAnalysis Data Analysis & Metabolite Identification LCMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Caption: Experimental workflow for cZR metabolism analysis.

Detailed Experimental Protocols

For in vivo metabolic studies, plant material (e.g., Arabidopsis thaliana seedlings, rice shoots) is grown under controlled conditions. To trace the metabolic fate of cZR, stable isotope-labeled standards, such as deuterium-labeled cZR ([2H5]cZR), can be introduced to the growth medium. [10]This allows for the differentiation of endogenous and exogenously supplied cytokinins and their metabolites during mass spectrometry analysis.

Rationale: The choice of extraction solvent is critical to prevent enzymatic degradation of cytokinins during the procedure. A modified Bieleski's solvent is effective in suppressing the dephosphorylation of cytokinin nucleotides. [2] Protocol:

  • Harvest plant tissue (typically 100-500 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Add 1 mL of cold (-20°C) modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v) to the homogenized tissue.

  • Add a known amount of a suite of deuterium-labeled cytokinin internal standards to each sample for accurate quantification.

  • Incubate the mixture at -20°C for at least 1 hour with occasional vortexing.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with another 0.5 mL of cold extraction buffer, centrifuge again, and pool the supernatants.

Rationale: Plant extracts contain numerous compounds that can interfere with mass spectrometry analysis. SPE is a crucial step to purify and concentrate cytokinins from the crude extract. A mixed-mode cation exchange (MCX) SPE cartridge is often used for its ability to retain and elute cytokinins with high recovery. [2] Protocol:

  • Condition an Oasis MCX SPE cartridge (30 mg) by washing with 1 mL of methanol followed by 1 mL of water.

  • Dilute the pooled supernatant from the extraction step with 1 mL of water.

  • Load the diluted extract onto the conditioned MCX cartridge.

  • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.

  • Wash the cartridge with 1 mL of methanol to remove further impurities.

  • Elute the cytokinins with 2 mL of 0.35 M NH4OH in 60% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

Rationale: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of cytokinins. [11][12][13]The use of a high-resolution mass spectrometer allows for accurate mass measurements and confident identification of metabolites.

Instrumentation and Parameters:

  • UPLC System: A system equipped with a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compounds, followed by a wash and re-equilibration step.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) operated in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification on a triple quadrupole instrument, where specific precursor-to-product ion transitions for each analyte are monitored. For cZR, a common transition is m/z 352.2 -> 220.1. [1] Table 1: Example MRM Transitions for cZR and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (cZR)352.2220.1
cis-Zeatin (cZ)220.1136.1
cis-Zeatin-O-glucoside (cZOG)382.2220.1
[2H5]cZR (Internal Standard)357.2225.1

Data Analysis: The concentration of each cytokinin is determined by comparing the peak area of the endogenous compound to the peak area of its corresponding deuterated internal standard.

Rationale: This assay measures the activity of cisZOG by incubating a protein extract with radiolabeled cis-zeatin and the sugar donor UDP-glucose. The formation of the glucosylated product is then quantified. [5] Protocol:

  • Prepare a protein extract from the plant tissue of interest.

  • The reaction mixture (total volume 150 µL) should contain:

    • 0.1 M Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 4 mM UDP-glucose

    • 10 µM cis-[3H]zeatin (as substrate)

    • Protein extract (e.g., 50 µg total protein)

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 800 µL of cold 95% ethanol.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC with a radioactivity detector to separate and quantify the radiolabeled cis-zeatin-O-glucoside product.

Conclusion and Future Perspectives

The study of this compound metabolism is a rapidly evolving field. While once considered of minor importance, cZR and its derivatives are now recognized as integral components of the complex cytokinin network that governs plant life. The methodologies outlined in this guide provide a robust framework for researchers to explore the in vivo dynamics of cZR. Future research will likely focus on elucidating the specific roles of cis-zeatin-type cytokinins in stress responses, developmental transitions, and their interactions with other hormonal pathways. The continued development of advanced analytical techniques, including high-resolution mass spectrometry and in vivo imaging, will undoubtedly provide deeper insights into the subcellular localization and temporal dynamics of cZR metabolism. This knowledge will be invaluable for the rational design of strategies to modulate cytokinin activity for crop improvement and other biotechnological applications.

References

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  • Bassil, N. V., Mok, D. W., & Mok, M. C. (1993). Partial purification of a cis-trans-isomerase of zeatin from immature seed of Phaseolus vulgaris L. Plant physiology, 102(3), 867-872. [Link]

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  • Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holubová, K., Mik, V., ... & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. Plant methods, 8(1), 1-11. [Link]

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  • Takei, K., Yamaya, T., & Sakakibara, H. (2003). A method for separation and determination of cytokinin nucleotides from plant tissues. Journal of plant research, 116(3), 265-269. [Link]

  • Veach, Y. K., Martin, R. C., Mok, D. W., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-glucosylation of cis-zeatin in maize. Characterization of genes, enzymes, and endogenous cytokinins. Plant physiology, 131(3), 1374-1380. [Link]

  • Martin, R. C., Mok, M. C., Habben, J. E., & Mok, D. W. S. (2005). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. Proceedings of the National Academy of Sciences, 102(24), 8782-8787.
  • Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holubová, K., Mik, V., ... & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. Plant methods, 8(1), 1-11. [Link]

  • Hoyerová, K., Gaudinová, A., Malbeck, J., Dobrev, P. I., Kocábek, T., Solcová, B., ... & Kamínek, M. (2006). Efficiency of different methods of extraction and purification of cytokinins. Journal of chromatography A, 1120(1-2), 147-155. [Link]

  • Kudo, T., Kiba, T., & Sakakibara, H. (2012). Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-zeatin-O-glucosyltransferase in rice. Plant physiology, 160(1), 319-331. [Link]

  • Novák, O., Tarkowski, P., Tarkowská, D., Doležal, K., Strnad, M., & Sandberg, G. (2008). An improved in vivo deuterium labeling method for measuring the biosynthetic rate of cytokinins. Molecules, 13(10), 2496-2511. [Link]

  • Pan, X., Chen, Z. J., & Li, Y. (2010). A rapid method for quantifying RNA and phytohormones from a small amount of plant tissue. Plant molecular biology reporter, 28(2), 243-249.
  • Frébort, I., Šebela, M., Galuszka, P., Werner, T., Schmülling, T., & Peč, P. (2002). Cytokinin oxidase/cytokinin dehydrogenase assay: optimized procedures and applications. Analytical biochemistry, 306(1), 1-7.
  • Bassil, N. V., Mok, D. W., & Mok, M. C. (1993). Partial purification of a cis-trans-isomerase of zeatin from immature seed of Phaseolus vulgaris L. Plant physiology, 102(3), 867-872. [Link]

  • Martin, R. C., Mok, M. C., & Mok, D. W. (2001). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. Proceedings of the National Academy of Sciences, 98(10), 5922-5926. [Link]

  • Bilyeu, K. D., Cole, J. L., Laskey, J. G., Riekhof, W. R., Esparza, T. J., & Kramer, D. M. (2001). The cytokinin oxidase/dehydrogenase CKX1 is a membrane-bound protein requiring homooligomerization in the endoplasmic reticulum for its cellular activity. Plant physiology, 125(1), 378-386. [Link]

  • Åstot, C., Dolezal, K., Nordström, A., Wang, Q., Kunkel, T., Moritz, T., ... & Sandberg, G. (2000). Deuterium in vivo labelling of cytokinins in Arabidopsis thaliana analysed by capillary liquid chromatography/frit-fast atom bombardment mass spectrometry. Journal of mass spectrometry, 35(6), 754-761. [Link]

  • Holub, J., Farrow, S. C., & Emery, R. J. N. (2021). Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors. Biochemical Society Transactions, 49(6), 2617-2628. [Link]

  • Martin, R. C., Mok, M. C., Habben, J., & Mok, D. W. S. (2001). Mass spectra of (A) reaction product obtained from incubating cis-zeatin with recombinant protein and (B) O-glucosyl-trans-zeatin standard. [Link]

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  • Struk, M., Herty, P., & Jedelská, T. (2020). Cytokinin oxidase/dehydrogenase (CKX) activity of L. maculans. The enzyme assay was carried out in vitro using the protein preparation of 7-day-old mycelium, incubated with [2-³H]-labeled CK substrates (iP, tZ, or cZ) in MES-NaOH (pH 5.7) or TAPS-NaOH (pH 8.5) buffers. [Link]

  • Emery, R. J. N., Leport, L., Barton, J. E., Turner, N. C., & Atkins, C. A. (1998). cis-Isomers of Cytokinins Predominate in Chickpea Seeds throughout Their Development. Plant Physiology, 117(4), 1519-1527. [Link]

  • Cai, Y., Wang, M., & Chen, X. (2015). Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats. Journal of pharmaceutical and biomedical analysis, 114, 255-260. [Link]

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The Dual-Edged Sword: A Technical Guide to cis-Zeatin Riboside in Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cytokinins, a class of phytohormones traditionally associated with growth and development, are now recognized as critical modulators of plant immunity. Among them, cis-zeatin (cZ) and its riboside (cZR) have emerged from the shadow of their more active trans-isomers to reveal a nuanced and significant role in the complex interplay between plants and pathogens. This technical guide provides an in-depth exploration of cis-zeatin riboside's function in plant defense. We dissect its unique biosynthesis via the tRNA degradation pathway, trace its signal transduction through the canonical two-component system, and illuminate its complex crosstalk with the primary defense hormones, salicylic and jasmonic acid. Furthermore, we examine the strategies employed by microbial pathogens to manipulate cZR levels, turning a host defense signal into a tool for virulence. This guide is intended for researchers and drug development professionals, providing not only a comprehensive mechanistic overview but also detailed, field-proven protocols for the accurate quantification of cZR, the assessment of pathogen virulence, and the analysis of defense-related gene expression.

Introduction: Beyond Growth—Cytokinins as Immune Regulators

For decades, the study of cytokinins (CKs) was dominated by their profound effects on cell division, shoot formation, and senescence delay.[1] However, a growing body of evidence has repositioned these molecules as integral components of the plant's defense arsenal.[2] Plants under biotic stress exhibit significant alterations in their cytokinin profiles, and reciprocally, manipulation of cytokinin levels can drastically alter the outcome of a host-pathogen interaction.[3][4]

While highly active cytokinins like trans-zeatin (tZ) have been shown to induce resistance, particularly against biotrophic pathogens, the function of the ubiquitously found cis-zeatin (cZ) and its riboside, cZR, has been more enigmatic.[5] Historically considered a low-activity byproduct, cZR is now understood to be a key stress-response molecule, accumulating significantly under both biotic and abiotic pressures.[2][4] Its role is not that of a simple activator but a sophisticated modulator, fine-tuning the plant's response to different types of pathogens and influencing the delicate balance between growth and defense. This guide delves into the core mechanisms governing the function of cZR in these critical interactions.

The Molecular Lifecycle of this compound

The origin and fate of cZR are distinct from the de novo synthesis pathways of tZ-type cytokinins, a critical distinction that underpins its unique role in stress physiology.

Biosynthesis: A Pathway Rooted in tRNA Degradation

Unlike tZ, which is synthesized via the isopentenylation of ATP/ADP by adenylate-isopentenyltransferases (IPTs), cZ and cZR are primarily derived from the turnover of tRNA.[6] Specific tRNA molecules, particularly those recognizing codons starting with uridine (UNN), contain a prenylated adenosine residue at position 37, adjacent to the anticodon.[7]

The key enzymatic steps are:

  • Prenylation of tRNA: tRNA-isopentenyltransferases (tRNA-IPTs), such as AtIPT2 and AtIPT9 in Arabidopsis, catalyze the transfer of an isopentenyl group from dimethylallyl diphosphate (DMAPP) to the N6 position of adenosine-37 in the tRNA molecule.[8]

  • Hydroxylation: The prenyl side chain of the modified adenosine within the tRNA can be hydroxylated, leading to the formation of a cZ precursor.[7]

  • tRNA Degradation: During normal cellular turnover or under stress conditions that accelerate this process, the tRNA molecule is degraded by nucleases. While the specific enzymes responsible for the final release of cZR or cZ are not yet fully elucidated, this degradation liberates the modified nucleosides, providing a pool of cZR to the cell.[6]

cZR_Biosynthesis cluster_tRNA tRNA Molecule tRNA Adenosine-37 in UNN-tRNA tRNA_IPT tRNA-IPT (e.g., AtIPT2, AtIPT9) tRNA->tRNA_IPT Isopentenylation DMAPP DMAPP DMAPP->tRNA_IPT i6A_tRNA i6A37-tRNA (Isopentenylated) tRNA_IPT->i6A_tRNA Hydroxylase Hydroxylase i6A_tRNA->Hydroxylase cis-Hydroxylation cio6A_tRNA c-io6A37-tRNA (cis-Hydroxylated) Hydroxylase->cio6A_tRNA Degradation tRNA Degradation (Nucleases) cio6A_tRNA->Degradation Turnover cZR This compound (cZR) Degradation->cZR Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK3 / AHK4 Receptor AHP AHP AHK->AHP P AHP_nuc AHP AHP->AHP_nuc Translocation ARR_B Type-B ARR (Inactive) AHP_nuc->ARR_B P ARR_B_P Type-B ARR-P (Active) ARR_B->ARR_B_P ARR_A Type-A ARR (Gene) ARR_B_P->ARR_A Activates Transcription CK_genes Cytokinin Response Genes ARR_B_P->CK_genes Activates Transcription ARR_A_prot Type-A ARR (Protein) ARR_A->ARR_A_prot Translation ARR_A_prot->AHP_nuc Inhibits Phosphotransfer cZR cZR cZR->AHK Binding Hormonal_Crosstalk cZR This compound (cZR) CK_Sig Cytokinin Signaling (AHK, AHP, ARRs) cZR->CK_Sig SA_Sig Salicylic Acid (SA) Pathway CK_Sig->SA_Sig Synergistic Interaction (e.g., via ARR2-TGA3) JA_Sig Jasmonic Acid (JA) Pathway CK_Sig->JA_Sig Generally Antagonistic (e.g., via MYC2->AHP6) SA_Sig->JA_Sig Antagonism Biotroph_Res Resistance to Biotrophs SA_Sig->Biotroph_Res Necrotroph_Res Resistance to Necrotrophs JA_Sig->Necrotroph_Res

Caption: Simplified model of cZR-mediated crosstalk with SA and JA defense pathways.

Pathogen Manipulation of the cZR Axis

The central role of cytokinins in regulating plant physiology makes them a prime target for manipulation by pathogens. Many microbes have evolved the ability to synthesize their own cytokinins or to modulate the host's cytokinin metabolism to promote virulence.

[9]* Biotrophic and Gall-Forming Pathogens: Pathogens like Rhodococcus fascians, the causative agent of leafy gall disease, carry a virulence plasmid containing a fas operon. This operon includes genes for an isopentenyltransferase (FasD), a cytokinin oxidase/dehydrogenase (FasE), and a phosphoribohydrolase (FasF), enabling the bacterium to secrete a cocktail of cytokinins, including isopentenyladenine, tZ, and cZ. T[9]his hormonal mix overrides the plant's normal development, inducing the formation of leafy galls that serve as a nutrient-rich niche for the pathogen. T[10]he presence of cZ and its degradation-resistant 2-methylthio derivatives in this mix is thought to contribute to the persistent stimulation of host cell proliferation. *[1] Necrotrophic Pathogens: The dramatic accumulation of host-derived cZR during infection by the necrotroph Botrytis cinerea suggests a different dynamic. W[11]hile the plant may produce cZR as part of a defense response, the pathogen may benefit from the associated physiological changes, such as altered nutrient allocation, that could support its lifestyle on dying tissue.

Core Experimental Methodologies

Investigating the role of cZR in plant-pathogen interactions requires precise and validated methodologies. Here, we provide step-by-step protocols for three fundamental workflows.

Quantification of cZR by LC-MS/MS

Causality: Accurate quantification of femtomolar concentrations of phytohormones from a complex plant matrix necessitates a robust extraction method to maximize recovery, a purification step to remove interfering compounds, and a highly sensitive detection method. This protocol utilizes a modified Bieleski buffer optimized for cytokinin extraction, followed by Solid-Phase Extraction (SPE) for cleanup and concentration, and detection by tandem mass spectrometry (LC-MS/MS), which provides unparalleled specificity and sensitivity.

[11][12]Protocol:

  • Sample Collection & Homogenization:

    • Harvest 50-100 mg of plant tissue (e.g., infected and control leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Add 1 mL of pre-chilled (-20°C) extraction buffer (methanol:water:formic acid, 15:4:1 v/v/v) containing a known amount of deuterated internal standards (e.g., D5-cZR) for accurate quantification.

    • Vortex thoroughly and incubate for 1 hour at -20°C with occasional shaking.

  • Extraction & Phase Separation:

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant into a new tube.

    • Re-extract the pellet with 0.5 mL of the same extraction buffer, centrifuge again, and pool the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Evaporate the pooled supernatant to the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

    • Adjust the pH of the remaining aqueous solution to ~2.5-3.0 with formic acid.

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL methanol followed by 1 mL of acidified water (pH 3.0).

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of acidified water to remove polar impurities.

    • Elute the cytokinins with 1 mL of 80% methanol.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and resuspend in 100 µL of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).

    • Inject 5-10 µL onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Perform chromatographic separation using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

    • Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for cZR and its deuterated internal standard.

    • Quantify cZR by comparing the peak area ratio of the endogenous compound to the internal standard against a standard curve.

Pseudomonas syringae Pathogenicity Assay

Causality: This assay directly measures the outcome of the plant-pathogen interaction by quantifying the pathogen's ability to proliferate within the host tissue. Syringe infiltration bypasses the pre-invasive defenses of the cuticle and stomata, allowing for a standardized initial inoculum in the apoplast. Subsequent bacterial counting provides a robust quantitative measure of host susceptibility or resistance.

[5][13]Protocol:

  • Bacterial Culture Preparation:

    • Streak Pseudomonas syringae pv. tomato DC3000 from a glycerol stock onto a King's B agar plate containing the appropriate antibiotic (e.g., rifampicin 50 µg/mL). Incubate at 28°C for 2 days.

    • Inoculate a single colony into 5 mL of liquid King's B medium and grow overnight at 28°C with shaking (200 rpm).

    • Pellet the bacteria by centrifugation (e.g., 3000 x g for 10 minutes at room temperature).

    • Wash the pellet twice with sterile 10 mM MgCl₂.

    • Resuspend the pellet in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to 0.2. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

    • Prepare the final inoculum by diluting the bacterial suspension to an OD₆₀₀ of 0.001 (for disease symptom visualization) or 0.0002 (for bacterial growth curves) in 10 mM MgCl₂.

  • Leaf Infiltration:

    • Use a 1 mL needleless syringe to draw up the bacterial suspension.

    • Select fully expanded leaves of 4-5 week old Arabidopsis plants.

    • Gently press the tip of the syringe against the abaxial (underside) of the leaf and slowly infiltrate the suspension into the leaf apoplast until a water-soaked area is visible. Infiltrate at least 3-4 leaves per plant.

  • Bacterial Titer Quantification (3 days post-infection):

    • Using a 6 mm cork borer, collect two leaf discs from the infiltrated area of each leaf.

    • Surface sterilize the leaf discs by washing in 10% bleach for 1 minute, followed by three rinses with sterile distilled water.

    • Place the two leaf discs into a 2 mL microcentrifuge tube containing two sterile metal beads and 500 µL of 10 mM MgCl₂.

    • Homogenize the tissue using a bead beater for 2 minutes at high speed.

    • Create a 10-fold serial dilution series (10⁻¹ to 10⁻⁶) of the homogenate in 10 mM MgCl₂.

    • Spot 10 µL of each dilution onto King's B agar plates with the appropriate antibiotic.

    • Incubate the plates at 28°C for 2 days.

    • Count the number of colonies on the plates with a countable number of CFUs (e.g., 20-200 colonies).

    • Calculate the bacterial titer as CFU per cm² of leaf area.

Defense Gene Expression Analysis by qRT-PCR

Causality: To understand the molecular mechanisms underlying cZR's effect on immunity, it is essential to measure the transcriptional response of key defense-related genes. qRT-PCR is a highly sensitive and specific method for quantifying gene expression. This protocol ensures reliability through careful RNA extraction, quality control, and normalization to stably expressed reference genes.

[2]Protocol:

  • RNA Extraction:

    • Harvest plant tissue (e.g., 100 mg) at desired time points after pathogen infection or hormone treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers, following the kit manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a total volume of 10-20 µL. A typical reaction includes: 1X SYBR Green Master Mix, 300-500 nM of each forward and reverse gene-specific primer, and diluted cDNA template (e.g., 1 µL of a 1:10 dilution).

    • Design primers to amplify 100-200 bp fragments of target genes (e.g., cytokinin signaling genes like ARR5, SA marker gene PR1, JA marker gene PDF1.2) and at least two reference genes (e.g., ACTIN2, UBQ10).

    • Run the qPCR on a real-time PCR cycler using a standard program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) value for each reaction.

    • Calculate the relative expression of target genes using the 2^(-ΔΔCq) method. Normalize the Cq value of the target gene to the geometric mean of the Cq values of the reference genes.

Data Presentation and Interpretation

Quantitative data is essential for understanding the dynamics of cZR in plant immunity. The following table summarizes representative data on cytokinin changes following infection with a necrotrophic pathogen.

Table 1: Endogenous Cytokinin Levels in Arabidopsis thaliana Leaves Following Infection with the Necrotrophic Fungus Botrytis cinerea. Data adapted from Reusche et al. (2021).

[11]| Cytokinin Metabolite | Time Post-Inoculation (h) | Concentration (ng/g Fresh Weight) ± SE (Mock) | Concentration (ng/g Fresh Weight) ± SE (B. cinerea) | Fold Change (Infected/Mock) | | :--- | :--- | :--- | :--- | :--- | | cis-Zeatin (cZ) | 24 | < LOD | 0.25 ± 0.08 | - | | | 48 | < LOD | 0.72 ± 0.15 | - | | This compound (cZR) | 24 | 0.48 ± 0.05 | 0.89 ± 0.11 | 1.85 | | | 48 | 0.41 ± 0.06 | 2.46 ± 0.32 | 6.00 | | trans-Zeatin (tZ) | 24 | 0.15 ± 0.03 | 0.38 ± 0.07 | 2.53 | | | 48 | 0.12 ± 0.02 | 0.55 ± 0.09 | 4.58 | | trans-Zeatin Riboside (tZR) | 24 | 1.25 ± 0.14 | 0.65 ± 0.09 | 0.52 | | | 48 | 1.10 ± 0.11 | 0.32 ± 0.05 | 0.29 |

LOD: Limit of Detection

Interpretation: The data clearly show a dramatic and specific accumulation of cZ and cZR at 24 and particularly 48 hours post-inoculation with B. cinerea. This contrasts with tZR, the level of which decreases significantly. This differential regulation highlights the specific induction of the tRNA-degradation pathway for cZR biosynthesis during necrotrophic attack and points to a distinct role for cis-zeatins in this type of immune response.

Conclusion and Future Directions

This compound is no longer a peripheral player in the study of plant-pathogen interactions. Its unique biosynthetic origin, tied to the fundamental process of tRNA turnover, positions it as a sensitive indicator of cellular stress. While often less potent than its trans-isomer in classical growth assays, its accumulation during infection and its ability to modulate the SA and JA signaling pathways demonstrate its critical role in tailoring the plant's immune response. Pathogens, in turn, have co-opted this signaling system, with virulent strains like Rhodococcus fascians deploying their own cytokinin cocktails to commandeer host development.

Future research should focus on identifying the specific tRNA-degrading enzymes that release cZR, which would provide powerful genetic tools for manipulating its endogenous levels. Further dissection of the molecular nodes connecting cytokinin signaling components with the SA and JA pathways will be crucial to understanding how plants balance the competing demands of growth and defense. As we continue to unravel the complexities of this dual-edged sword, the targeted modulation of the cZR axis may offer novel strategies for developing broad-spectrum disease resistance in crops.

References

  • Pertry, I., et al. (2009). Identification of Rhodococcus fascians cytokinins and their modus operandi to reshape the plant. Proceedings of the National Academy of Sciences, 106(3), 929-934. [Link]

  • Kudo, T., et al. (2012). Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice. Plant Physiology, 160(1), 319-331. [Link]

  • Schäfer, M., et al. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany, 66(16), 4873-4884. [Link]

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]

  • Romanov, G. A., et al. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051-4058. [Link]

  • Novák, O., et al. (2003). Quantitative analysis of cytokinins in plants by liquid chromatography–single-quadrupole mass spectrometry. Analytica Chimica Acta, 480(2), 207-218. [Link]

  • Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827-2840. [Link]

  • Skoog, F., & Armstrong, D. J. (1970). Cytokinins. Annual Review of Plant Physiology, 21(1), 359-384. [Link]

  • Großkinsky, D. K., et al. (2013). Cis- and trans-zeatin differentially modulate plant immunity. Plant Signaling & Behavior, 8(10), e25876. [Link]

  • Miyawaki, K., et al. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. Proceedings of the National Academy of Sciences, 103(44), 16598-16603. [Link]

  • Reusche, M., et al. (2021). Diversified Regulation of Cytokinin Levels and Signaling During Botrytis cinerea Infection in Arabidopsis. International Journal of Molecular Sciences, 22(4), 1733. [Link]

  • Liu, X., et al. (2015). Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem. Journal of Visualized Experiments, (104), e53364. [Link]

  • To, J. P., et al. (2004). Type-A Arabidopsis Response Regulators Are Partially Redundant Negative Regulators of Cytokinin Signaling. The Plant Cell, 16(3), 658-671. [Link]

  • Schäfer, M., et al. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany, 66(16), 4873-4884. [Link]

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book, 12, e0168. [Link]

  • Miyawaki, K., et al. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. PNAS, 103(44), 16598-16603. [Link]

  • Glazebrook, J. (2005). Contrasting mechanisms of defense against biotrophic and necrotrophic pathogens. Annual Review of Phytopathology, 43, 205-227. [Link]

  • Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical Chemistry, 55(4), 611-622. [Link]

  • To, J. P., & Kieber, J. J. (2008). Cytokinin signaling: two-components and more. Trends in Plant Science, 13(2), 85-92. [Link]

  • Antoniadi, I., et al. (2015). Cell-type-specific cytokinin distribution within the arabidopsis primary root apex. The Plant Cell, 27(7), 1955-1967. [Link]

  • Köllmer, I., et al. (2014). A role for cis-zeatin-type cytokinins in xylem specification. Plant Physiology, 164(4), 1999-2010. [Link]

  • Katagiri, F., et al. (2002). A robust and sensitive assay for pathogen growth in Arabidopsis thaliana. The Plant Journal, 32(2), 299-306. [Link]

  • Veach, Y. K., et al. (2003). A maize O-glucosyltransferase catalyzes the conjugation of cis-zeatin and dihydrozeatin. Phytochemistry, 64(6), 1139-1145. [Link]

  • Pertry, I., et al. (2010). Rhodococcus fascians Impacts Plant Development Through the Dynamic Fas-Mediated Production of a Cytokinin Mix. Molecular Plant-Microbe Interactions, 23(10), 1345-1355. [Link]

  • Schaller, G. E., et al. (2018). Role of the Cytokinin-Activated Type-B Response Regulators in Hormone Crosstalk. Plants, 7(3), 67. [Link]

  • Melotto, M., et al. (2017). Surface Inoculation and Quantification of Pseudomonas syringae Population in the Arabidopsis Leaf Apoplast. Bio-protocol, 7(5), e2178. [Link]

  • Spíchal, L., et al. (2004). The Arabidopsis Histidine Kinases AHK2 and AHK3 Differ in Subcellular Localization and Their Activities in Cytokinin Perception. Plant Physiology, 135(2), 1048-1058. [Link]

  • Mur, L. A., et al. (2006). The outcomes of concentration-specific interactions between salicylate and jasmonate signaling include synergy, antagonism, and oxidative stress leading to cell death. The Plant Journal, 47(3), 398-412. [Link]

  • Werner, T., et al. (2001). Regulation of plant growth by cytokinin. Proceedings of the National Academy of Sciences, 98(18), 10487-10492. [Link]

  • Vlot, A. C., et al. (2009). Salicylic acid is a key signal in plant defence. Annual Review of Phytopathology, 47, 177-206. [Link]

  • Choi, J., et al. (2010). The cytokinin-responsive type-B response regulator ARR2 is a positive regulator of plant immunity. Plant Physiology, 154(4), 1934-1947. [Link]

  • Kudo, T., et al. (2012). Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-zeatin-O-glucosyltransferase in rice. Plant Physiology, 160(1), 319-331. [Link]

  • Stempfl, T., et al. (2016). Modulation of the Hormone Setting by Rhodococcus fascians Results in Ectopic KNOX Activation in Arabidopsis. The Plant Cell, 28(11), 2749-2767. [Link]

  • Jang, G., et al. (2020). Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences, 21(1), 305. [Link]

  • Zhu, Q., et al. (2023). Single-cell profiling of Arabidopsis leaves to Pseudomonas syringae infection. Cell Reports, 42(8), 112942. [Link]

  • Naseem, M., et al. (2012). Two-Component Elements Mediate Interactions between Cytokinin and Salicylic Acid in Plant Immunity. PLoS Pathogens, 8(1), e1002448. [Link]

  • Argueso, C. T., et al. (2012). Two-component elements mediate interactions between cytokinin and salicylic acid in plant immunity. PLoS Pathogens, 8(1), e1002448. [Link]

Sources

Methodological & Application

cis-Zeatin riboside for promoting shoot regeneration in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Historically, cis-zeatin riboside (cZR) was categorized as a "weak" or "inactive" cytokinin compared to its trans-isomer (tZR) or synthetic analogues like BAP.[1] This paradigm has shifted. Recent transcriptomic and physiological data reveal that cZR is not merely a degradation product but a distinct regulator active under growth-limiting conditions and abiotic stress .

This guide details the application of cZR for in vitro shoot organogenesis. Unlike trans-zeatin, which drives rapid cell division under optimal conditions, cZR is uniquely effective in recalcitrant genotypes (e.g., Solanum spp., woody plants) where maintaining tissue viability during stress-induced differentiation is critical.

Scientific Mechanism: The cis-Specific Pathway

The "Weak Activity" Myth vs. Biological Reality

While trans-zeatin is synthesized de novo via the AMP/ADP-isopentenyltransferase (IPT) pathway, cis-zeatin forms primarily through the tRNA degradation pathway (tRNA-IPTs). This evolutionary distinction is crucial. cZR accumulation correlates with developmental stages requiring resource conservation and stress defense, rather than rapid expansion.

Key Mechanistic Differentiators:

  • Receptor Specificity: cZR shows distinct affinity profiles for Histidine Kinase receptors (e.g., HK3 orthologs in rice and maize), activating specific response regulators (RRs) that balance growth with defense.

  • Stress Tolerance: cZR maintains signaling competence when high-energy synthetic cytokinins (like tZ) are metabolically downregulated.

  • Transport: cZR is a major transport form in the xylem sap, acting as a long-distance signal from root to shoot to regulate apical dominance and lateral bud outgrowth.

Visualization: Cytokinin Biosynthesis & Signaling

The following diagram illustrates the distinct biosynthetic origin of cZR compared to trans-zeatin.

CytokininPathways DMAPP DMAPP (Dimethylallyl pyrophosphate) IPT Adenylate-IPTs (De novo Synthesis) DMAPP->IPT tRNA_IPT tRNA-IPTs (Modification) DMAPP->tRNA_IPT AMP AMP/ATP AMP->IPT tRNA tRNA (Isopentenylated) tRNA->tRNA_IPT iP_nuc iP Nucleotides IPT->iP_nuc cZ cis-Zeatin (cZ) (Stress/Maintenance) tRNA_IPT->cZ tRNA Degradation tZ trans-Zeatin (tZ) (Active Growth) iP_nuc->tZ Direct Pathway tZR trans-Zeatin Riboside iP_nuc->tZR CYP735A CYP735A (Hydroxylation) tZ->cZ Isomerase (Rare) tZ->tZR Receptor AHK3 / HK Receptors tZ->Receptor cZR This compound (Transport Form) cZ->cZR cZ->Receptor cZR->Receptor Low Affinity/Conversion Response Shoot Regeneration & Stress Adaptation Receptor->Response

Figure 1: Divergent biosynthetic pathways of trans-zeatin (growth) and cis-zeatin (stress/maintenance). Note cZR's origin from tRNA turnover.

Comparative Analysis: Selecting the Right Cytokinin

Before proceeding to the protocol, verify that cZR is the correct choice for your specific explant.

FeatureThis compound (cZR) trans-Zeatin Riboside (tZR) BAP (Benzylaminopurine)
Primary Origin tRNA degradationDe novo synthesis (IPT)Synthetic
Physiological Role Maintenance, Stress Response, Dormancy BreakingRapid cell division, Active growthAggressive shoot induction
Potency Moderate (High specificity)HighVery High
Genotoxicity Low (Natural metabolite)LowHigh (Risk of somaclonal variation)
Best Application Recalcitrant species (e.g., Solanum, Woody plants), preventing hyperhydricity.General organogenesis in responsive species.Mass propagation of robust crops.
Cost HighHighLow

Protocol: cZR-Mediated Shoot Regeneration

Target Model: Solanum spp.[2] (Eggplant/Potato) or Recalcitrant Woody Species. Goal: High-efficiency direct organogenesis without hyperhydricity.

Reagent Preparation

Critical Safety Note: cZR is expensive and heat-sensitive. Do not autoclave cZR stock solutions.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of this compound (Purity >98%).

    • Dissolve in 0.5 mL of 1N NaOH (or DMSO if preferred, though NaOH is standard for aqueous media).

    • Vortex until clear.

    • Bring volume to 10 mL with tissue-culture grade water.

    • Sterilization: Pass through a 0.22 µm PVDF syringe filter into a sterile cryovial.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Media Formulation (Modified MS)

Prepare the basal medium. Add cZR after autoclaving when the media has cooled to 50°C.

ComponentConcentrationNotes
MS Basal Salts4.4 g/LFull strength
Sucrose30 g/LCarbon source
Meso-Inositol100 mg/L
Thiamine HCl0.4 mg/L
IAA (Auxin) 0.1 - 0.5 mg/L Optional: Synergistic with cZR
Agar / Phytagel8.0 g/L / 2.5 g/LSolidifying agent
pH5.8Adjust before autoclaving
cZR (Filter Sterilized) 2.0 mg/L Add at 50°C post-autoclave
Experimental Workflow

The following workflow utilizes cZR to induce shoots from hypocotyl or cotyledon explants.

ProtocolWorkflow Explant Explant Preparation (Cotyledon/Hypocotyl) Induction Induction Phase (MS + 2.0 mg/L cZR) Explant->Induction DarkInc Dark Incubation (3-5 Days) Induction->DarkInc Callus Initiation LightInc Light Incubation (16h Photoperiod) DarkInc->LightInc Organogenesis Regen Shoot Emergence (2-4 Weeks) LightInc->Regen Differentiation Rooting Rooting Phase (MS + IBA) Regen->Rooting Excise Shoots

Figure 2: Step-by-step workflow for cZR-mediated regeneration. The dark incubation phase is critical for sensitizing tissue to the cytokinin pulse.

Step-by-Step Procedure
  • Explant Preparation:

    • Germinate sterile seeds in hormone-free medium.

    • Excise cotyledons (cut in half) or hypocotyls (5-10 mm segments) from 14-21 day old seedlings.

    • Tip: Slight wounding of the explant surface increases surface area for cZR uptake.

  • Inoculation:

    • Place explants horizontally on the Induction Medium (MS + 2.0 mg/L cZR).

    • Ensure good contact between the cut surface and the medium.

  • Culture Conditions:

    • Phase 1 (Darkness): Incubate in total darkness for 3-5 days. This reduces photo-oxidative stress and sensitizes the tissue to the cytokinin.

    • Phase 2 (Light): Transfer to a 16h/8h light/dark cycle (approx. 40-60 µmol m⁻² s⁻¹) at 24°C.

  • Subculture:

    • Transfer explants to fresh Induction Medium every 14 days.

    • Observation: Green nodular structures (organogenic callus) should appear by week 2-3.

  • Harvest:

    • Once shoots reach 1-2 cm, excise them and transfer to Rooting Medium (1/2 MS + 0.5 mg/L IBA).

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working (self-validating), include these controls:

  • Negative Control: Explants on Hormone-Free MS. Result: Explants should expand slightly but fail to form callus or shoots. If shoots form, your explant source has high endogenous cytokinins.

  • Positive Control: Explants on MS + 2.0 mg/L BAP. Result: Rapid, likely hyperhydric (glassy) shoot formation. This validates that the tissue can regenerate, allowing you to assess the quality improvement provided by cZR.

Common Issues:

  • Hyperhydricity (Vitrification): If shoots appear glassy/water-soaked, increase agar concentration to 0.9% and ensure the vessel is vented. cZR typically causes less hyperhydricity than BAP.

  • No Response: If tissue browns (necrosis), the cZR concentration may be too high for that specific genotype. Titrate down to 0.5 mg/L.

References

  • Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827–2840.

  • Kudo, T., Kiba, T., & Sakakibara, H. (2010). Metabolism and long-distance translocation of cytokinins.

  • Plazas, M., et al. (2020). A highly efficient organogenesis protocol based on zeatin riboside for in vitro regeneration of eggplant.[2] BMC Plant Biology, 20, Article number: 12.

  • Hart, D. S., et al. (2016). Stability of adenine-based cytokinins in aqueous solution.[3][4] In Vitro Cellular & Developmental Biology - Plant, 52, 1-9.

    • [4]

  • Kieu, N. P., et al. (2022). Schemes for In Vitro Shoot Regeneration From Tissues and Protoplasts of Potato and Rapeseed. Frontiers in Genome Editing.

Sources

Application Note: High-Resolution Analysis of cis-Zeatin Riboside via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and plant physiologists. It prioritizes the "why" and "how" of overcoming the specific challenges associated with cis-Zeatin Riboside (cZR) analysis.

Derivatization Strategies, Isomer Differentiation, and Quantitation Protocols

Executive Summary & Biological Context

While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the dominant modality for high-throughput phytohormone analysis, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural elucidation and isomer differentiation when spectral libraries are required for confirmation.

This compound (cZR) was historically dismissed as a tRNA degradation product with low biological activity. However, recent evidence suggests cZR is a distinct, active regulator of plant stress responses and developmental stages, often accumulating to levels higher than its trans-isomer (tZR) in specific tissues (e.g., maize roots, chickpea seeds).

The Analytical Challenge:

  • Isomerism: cZR and tZR are geometric isomers with identical molecular weights (MW 351.34 Da). They cannot be distinguished by low-resolution MS alone; chromatographic separation is mandatory.

  • Polarity: As a riboside, cZR is highly polar and non-volatile, requiring robust derivatization (silylation) to render it amenable to GC.

  • Matrix Interference: Plant matrices are rich in sugars and pigments that compete with derivatization reagents.

Experimental Workflow Logic

The following diagram outlines the critical path from tissue to data. Note the emphasis on Solid Phase Extraction (SPE) to remove competing hydroxylated compounds before derivatization.

G cluster_QC Quality Control Gates Sample Plant Tissue (Lyophilized/Frozen) Extract Extraction (Modified Bieleski's Solvent) Sample->Extract Homogenization Purify SPE Enrichment (Oasis MCX / Mixed-Mode) Extract->Purify Remove Pigments/Sugars Dry Desiccation (Critical: <0.1% Moisture) Purify->Dry N2 Evaporation Deriv Derivatization (MSTFA + 1% TMCS, 80°C) Dry->Deriv Silylation GCMS GC-MS Analysis (EI Source, DB-5ms) Deriv->GCMS Injection

Figure 1: Analytical workflow for cZR. The "Desiccation" step is the primary failure point; residual water hydrolyzes TMS reagents, preventing detection.

Detailed Protocols

Phase A: Extraction & Enrichment

Objective: Isolate cytokinins from the bulk matrix and stabilize them against enzymatic degradation.

Reagents:

  • Modified Bieleski’s Solvent: Methanol : Water : Formic Acid (15:4:1, v/v/v).[1] Note: The original protocol used chloroform, but the modified version improves compatibility with modern polymeric SPE sorbents.

  • Internal Standard: Deuterated this compound ([²H₅]cZR). Crucial: Do not use [²H₅]tZR as a surrogate; chromatographic separation requires the specific isomer standard.

Step-by-Step:

  • Homogenization: Grind 50–100 mg of lyophilized tissue in liquid nitrogen.

  • Extraction: Add 1.5 mL Modified Bieleski’s solvent (pre-cooled to -20°C). Add 10 ng of [²H₅]cZR internal standard immediately. Vortex and sonicate for 10 min at 4°C.

  • Incubation: Extract overnight at -20°C to ensure complete cellular lysis and protein precipitation.

  • Clarification: Centrifuge at 15,000 x g for 10 min. Collect supernatant.

  • SPE Purification (Oasis MCX - Mixed-Mode Cation Exchange):

    • Condition: 1 mL Methanol -> 1 mL 1M Formic Acid.

    • Load: Apply supernatant.

    • Wash 1: 1 mL 1M Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic pigments/lipids).

    • Elute: 1 mL 0.35M NH₄OH in 60% Methanol. Mechanism: cZR is basic; it is retained by the cation exchange mechanism while interferences are washed away.

Phase B: Derivatization (Silylation)

Objective: Replace active protic hydrogens (-OH, -NH) with trimethylsilyl (TMS) groups to increase volatility.[2]

Chemistry: The reaction targets the three hydroxyl groups on the ribose moiety, the hydroxyl on the zeatin side chain, and potentially the N6-amine.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to silylate sterically hindered sites.

Protocol:

  • Evaporation: Evaporate the SPE eluate to complete dryness under a nitrogen stream at 35°C.

  • Azeotropic Drying: Add 50 µL anhydrous acetonitrile and evaporate again. Repeat twice. This removes trace water that kills the reaction.

  • Reaction: Add 50 µL MSTFA + 1% TMCS and 10 µL anhydrous pyridine.

  • Incubation: Seal vial tightly (PTFE-lined cap) and heat at 80°C for 45 minutes .

    • Note: Lower temperatures (60°C) may result in incomplete silylation (e.g., Tri-TMS vs Tetra-TMS mixtures), splitting peaks and reducing sensitivity.

GC-MS Method Parameters

Instrument: Agilent 7890B/5977B (or equivalent). Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm). 5% Phenyl-arylene polymer is essential for isomer separation.

ParameterSettingRationale
Inlet Temp 280°CHigh temp required to volatilize heavy TMS derivatives.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace phytohormones.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 80°C (1 min) → 20°C/min to 200°C → 5°C/min to 280°C (hold 5 min)Slow ramp (5°C/min) in the 200-280°C window is critical to separate cis from trans.
Transfer Line 290°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard Electron Ionization for library matching.
Acquisition SIM / ScanUse Scan (m/z 50–750) for ID; SIM for quantitation.

Data Analysis & Isomer Differentiation

Chromatographic Separation

On a standard 5% phenyl column (DB-5ms), the elution order is typically:

  • This compound-TMS (Elutes earlier, approx 0.2 - 0.5 min separation)

  • trans-Zeatin Riboside-TMS Note: This order is due to the slightly more compact steric volume of the cis-isomer forming an intramolecular hydrogen bond, effectively lowering its boiling point relative to the trans-isomer. Always confirm with authentic standards.

Mass Spectral Fingerprint (EI)

The derivatization usually yields the Tetra-TMS derivative (MW 639) or Penta-TMS derivative (MW 711), depending on the silylation of the N6-amine. Under the aggressive conditions (80°C) described above, the Penta-TMS form is often favored, but Tetra-TMS is common in literature.

Diagnostic Ions for Zeatin Riboside-TMS (Tetra-TMS, MW 639):

Ion (m/z)Origin/FragmentSignificance
639 M+ (Molecular Ion)Confirms intact tetra-TMS derivative.
624 [M - 15]⁺Loss of methyl group (-CH3) from TMS. High abundance.
549 [M - 90]⁺Loss of TMSOH (Trimethylsilanol). Characteristic of silylated alcohols.
217 Sugar Ring FragmentCharacteristic of TMS-derivatized ribose.
201 Side Chain FragmentSpecific to the zeatin backbone structure.
73 [Si(CH₃)₃]⁺Universal TMS fragment (usually base peak).[3]

Differentiation Rule: The mass spectra of cis and trans isomers are nearly identical. Retention time is the only reliable discriminator.

Troubleshooting & Validation

Common Failure Modes
  • No Peaks/Low Sensitivity:

    • Cause: Moisture in the sample.[2]

    • Fix: Increase the azeotropic drying steps with acetonitrile. Ensure pyridine is anhydrous (store over KOH pellets or molecular sieves).

  • Double Peaks for One Isomer:

    • Cause: Incomplete derivatization (mixture of Tetra-TMS and Penta-TMS).

    • Fix: Increase reaction time to 60 mins or temperature to 90°C. Ensure excess MSTFA reagent.

  • Column Bleed Interfering with m/z 73:

    • Fix: Do not use m/z 73 for quantitation. Use high-mass ions (m/z 624 or 549) for SIM mode to improve Signal-to-Noise ratio.

Reference Diagram: Isomer Logic

Isomer cluster_0 Isomer Separation Logic Cis cis-ZR-TMS (More Compact) Elutes ~15.2 min Spectrum Mass Spectrum (EI) Identical Fragments: m/z 624, 549, 217 Cis->Spectrum Separation DB-5ms Column Resolution Cis->Separation Low BP Trans trans-ZR-TMS (Linear/Extended) Elutes ~15.5 min Trans->Spectrum Trans->Separation High BP

Figure 2: Separation logic. While Mass Spectra are identical, the geometric configuration leads to distinct retention times.

References

  • Novák, O., et al. (2008). "Comprehensive cytokinin profiling in plants by double-quadrupole mass spectrometry." Plant Methods. Available at: [Link]

  • Bieleski, R. L. (1964). "The problem of halting enzyme action when extracting plant tissues." Analytical Biochemistry. (Classic protocol basis).
  • Tarkowski, P., et al. (2004). "Analysis of cytokinins by gas chromatography-mass spectrometry." Physiologia Plantarum. Available at: [Link]

  • Little, J. L. (1999).[4] "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A. (Derivatization troubleshooting).

Sources

Troubleshooting & Optimization

Technical Support Center: cis-Zeatin Riboside (cZR) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-Zeatin riboside (cZR) is a specific isomer of the cytokinin zeatin riboside, distinct from the more commonly studied trans-zeatin riboside (tZR). While often considered less active than the trans form in classical bioassays, cZR plays a critical, distinct role in plant stress responses, developmental regulation, and tRNA metabolism.

Critical Warning: Unlike free-base cytokinins, cZR contains a ribosidic linkage that is susceptible to hydrolysis under high heat and acidic conditions. Standard autoclaving protocols used for media preparation will likely hydrolyze cZR into cis-zeatin (free base) and ribose, altering the chemical identity of your treatment. Always filter-sterilize cZR solutions.

Part 1: Core Storage & Handling Protocols

Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C (long-term).

  • Conditions: Keep desiccated. Moisture is the primary catalyst for degradation.

  • Light: Protect from light. Although cZR is relatively stable, UV light can accelerate photo-oxidation or isomerization.

  • Shelf Life: ≥ 4 years if stored correctly (desiccated, -20°C).[1]

Reconstitution & Solution Preparation

Objective: Create a high-concentration stock solution that prevents precipitation upon dilution into aqueous media.

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Dimethyl sulfoxide)Preferred. High solubility (~30 mg/mL), biologically inert at low concentrations, prevents hydrolysis.
Alternative Solvent 1N NaOH (Sodium Hydroxide)Acceptable. Dissolve 10 mg in 100-200 µL 1N NaOH, then dilute. Risk: High pH can cause long-term instability if not buffered.
Solubility Limit ~30 mg/mL (in DMSO)Sparingly soluble in pure water or neutral buffers.
Stock Storage -20°C Store in small aliquots to avoid freeze-thaw cycles.
Working Solution Prepare FreshAqueous dilutions (e.g., in MS media) degrade faster (hydrolysis/oxidation).
Sterilization Protocol (The "Golden Rule")
  • Method: Filtration (0.22 µm PES or PVDF membrane).

  • Contraindication: Do NOT Autoclave.

  • Reasoning: While the purine ring is heat-stable, the N9-ribosyl bond is heat-labile. Autoclaving (121°C, 15 psi, 20 min) risks hydrolyzing cZR to cis-zeatin. While cis-zeatin is bioactive, your experiment will no longer be testing the riboside.

Part 2: Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[2]

Q: My cZR precipitated when I added the stock solution to my plant culture media. Why? A: This "shock precipitation" occurs when a hydrophobic stock (in DMSO or high pH NaOH) hits a neutral, aqueous buffer (like MS media) too quickly.

  • The Fix:

    • Ensure your stock concentration is not too high (keep ≤ 10 mg/mL).

    • Add the stock dropwise to the stirring media.

    • Ensure the media is at room temperature, not cold.

    • If using NaOH as a solvent, ensure the final pH of the media is readjusted if necessary (though small volumes usually don't shift media pH significantly).

Q: Can I dissolve cZR directly in water or PBS? A: No. cZR is sparingly soluble in neutral aqueous buffers. You will likely observe a suspension rather than a solution, leading to inconsistent dosing. Always use a co-solvent (DMSO or NaOH) first.

Category B: Stability & Activity

Q: I autoclaved my media with cZR, and the plants still showed cytokinin activity. Does this mean cZR is autoclave-stable? A: No. This is a "false positive" for stability.

  • Mechanism: The heat likely hydrolyzed the riboside (cZR) into the free base (cis-zeatin).

  • Result: cis-Zeatin is biologically active, so you see a phenotype. However, you are no longer testing the specific transport/uptake properties of the riboside.

  • Correct Protocol: Add filter-sterilized cZR to the media after the media has been autoclaved and cooled to ~50°C.

Q: How can I check if my cZR has isomerized to trans-zeatin riboside (tZR)? A: Isomerization is rare under standard storage but can occur under UV stress or specific enzymatic conditions.

  • Detection: You must use HPLC (High-Performance Liquid Chromatography).

  • Separation: cZR and tZR have different retention times on C18 columns.

    • Note: Standard UV spectrophotometry cannot easily distinguish the two isomers as their absorption maxima (λmax ~269 nm) are nearly identical.

Category C: Biological Application[1][2][3][4][5][6][7][8][9]

Q: Why does cZR show lower activity than trans-zeatin in my callus bioassay? A: This is expected.

  • Receptor Affinity: The cis-isomer generally has lower affinity for the primary cytokinin receptors (HKs) compared to the trans-isomer.

  • Metabolic Role: cZR is often associated with "maintenance" functions or stress responses (e.g., heat/drought limitation) rather than the rapid growth promotion driven by trans-zeatin.

Part 3: Visual Workflows & Mechanisms

Figure 1: Recommended Preparation Workflow

This diagram illustrates the critical "No Autoclave" path for maintaining chemical integrity.

cZR_Workflow Powder cZR Powder (Store -20°C, Dark) Solvent Solvent Choice: DMSO (Preferred) or 1N NaOH Powder->Solvent Dissolve Stock Stock Solution (10-20 mg/mL) Solvent->Stock Dilution Dilute into Media (Dropwise) Stock->Dilution Sterilization Sterilization: 0.22 µm Filter Dilution->Sterilization Correct Path Autoclave Autoclave (121°C) Dilution->Autoclave INCORRECT Experiment Plant Experiment (Intact cZR) Sterilization->Experiment Hydrolysis Hydrolysis Risk: Conversion to Free Base Autoclave->Hydrolysis Heat Damage Hydrolysis->Experiment Altered Compound

Caption: Figure 1. Correct reconstitution and sterilization workflow for this compound. Note the critical divergence at the sterilization step to prevent hydrolysis.

Figure 2: Degradation & Isomerization Risks

Understanding the chemical vulnerabilities of the molecule.

cZR_Stability cluster_conditions Storage Conditions to Avoid cZR This compound (Intact) cZ cis-Zeatin (Free Base) cZR->cZ Acid Hydrolysis High Heat (Autoclave) tZR trans-Zeatin Riboside (Isomer) cZR->tZR Photo-Isomerization (UV Light) Oxidation Oxidative Breakdown (Loss of Side Chain) cZR->Oxidation Cytokinin Oxidase (Enzymatic) Warning1 1. Acidic pH (< pH 5) Warning2 2. Temperatures > 50°C Warning3 3. Direct UV Exposure

Caption: Figure 2. Primary degradation pathways. The ribosidic bond cleavage (Red Arrow) is the most common failure mode during media preparation.

Part 4: Quantitative Data & Specifications

Table 1: Physical Properties & Solubility
PropertySpecificationNotes
Molecular Weight 351.36 g/mol
Formula C₁₅H₂₁N₅O₅
Solubility (Water) < 1 mg/mLPoor. Requires heating/sonication (not recommended).
Solubility (DMSO) ~30 mg/mLRecommended. Stable stock.
Solubility (Ethanol) ModerateCan be used, but evaporation is a risk for concentration accuracy.
λmax (UV) 269 nmIn neutral/acidic ethanol.
pKa ~3.8 (N1), ~9.8 (Sugar)Avoid pH extremes near these values to prevent ionization/hydrolysis.
Table 2: Stability Matrix
ConditionStability RatingRecommendation
Solid (-20°C) ExcellentStable for years if desiccated.
Solution (DMSO, -20°C) GoodStable for 6-12 months.
Solution (Aqueous, 4°C) PoorUse within 24 hours. Hydrolysis risk.
Autoclave (121°C) Unstable Avoid. Riboside linkage is heat-labile.
Freeze-Thaw Cycles ModerateLimit to < 3 cycles. Aliquot stocks.

References

  • Cayman Chemical. trans-Zeatin Riboside Product Information. (While specific to trans, solubility and riboside stability data apply to cis).

  • Sigma-Aldrich (Merck). this compound Product Sheet.

  • Gajdošová, S., et al. (2011). cis-Zeatin-Type Cytokinins: Composition, Biosynthesis, and Function. Journal of Experimental Botany. (Discusses the distinct biological roles and stability of cis-isomers).

  • PhytoTechnology Laboratories. Stability of Adenine-based Cytokinins in Aqueous Solution. (Provides data on autoclaving risks for cytokinins).

  • PubChem. this compound Compound Summary.

Sources

Technical Support Center: Optimizing cis-Zeatin Riboside for Root Growth Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cis--Zeatin riboside (cZR) concentration in root growth assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Frequently Asked Questions (FAQs)

Q1: What is cis-Zeatin riboside (cZR) and what is its role in root development?

A: this compound is a naturally occurring cytokinin, a class of plant hormones that are central regulators of cell division and differentiation.[1] Historically, the cis-isomer of zeatin and its derivatives were considered less biologically active compared to their trans-isomers.[2] However, accumulating evidence demonstrates that cis-zeatin and its riboside are not inert but possess distinct physiological activities, including the regulation of root system architecture.[3][4]

Cytokinins, in general, act as negative regulators of root growth.[5] They often work antagonistically to auxin, another key plant hormone that promotes root formation.[6] High levels of cytokinins can inhibit primary root elongation and suppress the formation of lateral roots.[7][8] Specifically, cZR can contribute to the overall cytokinin pool within the plant and influence root development, although it may require higher concentrations to elicit the same level of response as trans-Zeatin.[9]

Q2: Why is optimizing the cZR concentration so critical for my root assay?

A: The dose-response relationship for cytokinins is bell-shaped and highly dependent on the plant species and experimental conditions. At very low concentrations, you may observe no effect or even a slight stimulation of root growth.[9] As the concentration increases, you will typically see an inhibitory effect on primary root elongation and lateral root development.[10] At excessively high concentrations, cytokinins can become toxic, leading to severe growth inhibition, abnormal root morphology, and potentially cell death.[7] Therefore, finding the optimal concentration range is crucial to observe a clear, measurable, and relevant physiological response without inducing confounding toxic effects.

Q3: What are the typical concentration ranges for cZR in root growth assays?

A: The optimal concentration of cZR can vary significantly between plant species. It is always recommended to perform a dose-response experiment to determine the ideal range for your specific system. However, based on published literature, a good starting point for many species is a logarithmic series of concentrations.

Plant SpeciesTypical Concentration Range (nM)Key Observations
Arabidopsis thaliana1 - 10,000Inhibition of primary root elongation is a common phenotype.[11]
Rice (Oryza sativa)1 - 10,000cZR has been shown to inhibit seminal root elongation.[2]
Maize (Zea mays)10 - 100High concentrations reduce primary root elongation and lateral root formation.[11]
Tomato (Solanum lycopersicum)10 - 1,000Endogenous cytokinin levels are critical for root and shoot development.[12][13]
Q4: How does cZR actually inhibit root growth?

A: Cytokinins influence root growth by modulating key developmental processes at the cellular level. The hormone binds to histidine kinase receptors (like AHKs in Arabidopsis) located in the endoplasmic reticulum membrane, initiating a signaling cascade.[14][15] This "phosphorelay" signal is transmitted to the nucleus, ultimately activating or repressing target genes, including transcription factors known as ARABIDOPSIS RESPONSE REGULATORS (ARRs).

This signaling pathway impacts root development in several ways:

  • Reduces Meristem Size: Cytokinins promote the differentiation of cells in the root apical meristem, effectively reducing the population of dividing cells and thus slowing down root elongation.[5][11]

  • Inhibits Lateral Root Initiation: Cytokinins can block the initial cell divisions in the pericycle, the tissue layer from which lateral roots originate.[6][16]

  • Crosstalk with Auxin: Cytokinins can interfere with auxin transport and signaling, which is essential for maintaining the root meristem and promoting lateral root formation.[11]

Below is a diagram illustrating the cytokinin signaling pathway in an Arabidopsis root cell.

CytokininSignaling cluster_extracellular Extracellular Space cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cZR This compound (cZR) AHK AHK Receptor (e.g., AHK3, AHK4) cZR->AHK 1. Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP 2. Phosphorelay ARR_B Type-B ARR (Transcription Activator) AHP->ARR_B 3. Nuclear Translocation & Phosphorylation DNA Cytokinin Response Genes ARR_B->DNA 4. Transcriptional Activation ARR_A Type-A ARR (Transcription Repressor) ARR_A->ARR_B 6. Negative Feedback DNA->ARR_A 5. Transcription

Cytokinin Signaling Pathway in a Plant Root Cell.

Troubleshooting Guide

Issue 1: No Observable Effect on Root Growth

Your dose-response experiment shows no significant difference in root length or lateral root number between your control and cZR-treated plants.

Potential Cause Explanation & Validation Recommended Solution
Concentration is too low cZR is generally less potent than its trans-isomer. The concentrations you have tested may be below the threshold required to elicit a response in your specific plant species.Expand your dose-response curve to include higher concentrations (e.g., up to 10,000 nM).
Degraded cZR Stock Solution Cytokinin solutions, especially when not stored properly, can degrade over time. The actual concentration of active compound may be much lower than calculated.Prepare a fresh stock solution of cZR. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Incorrect pH of the Media The pH of your growth medium can affect the uptake of hormones and nutrients by the plant roots.Ensure the pH of your Murashige and Skoog (MS) medium is adjusted to 5.7-5.8 before autoclaving.
Plant Insensitivity The specific ecotype or cultivar you are using may have reduced sensitivity to cytokinins.If possible, test a different, well-characterized ecotype or cultivar known to be responsive to cytokinins.
Issue 2: Severe Root Growth Inhibition and Signs of Toxicity

You observe a drastic reduction in primary root length, a lack of lateral roots, and the roots appear thick, short, and may have a brownish or callused appearance at the tip.

Potential Cause Explanation & Validation Recommended Solution
Concentration is too high (Toxicity) You have exceeded the optimal concentration range, leading to cytotoxic effects. High cytokinin levels can disrupt cell division patterns, leading to abnormal morphology.[7][16]Reduce the concentration of cZR in your experiments. Your dose-response curve should be shifted to a lower range.
Solvent Toxicity If you are using a solvent like DMSO or ethanol to dissolve your cZR, high concentrations of the solvent in the final medium can be toxic to the plants.Ensure the final concentration of the solvent in your growth medium is minimal (e.g., ≤ 0.1%). Run a solvent-only control to confirm it has no effect on root growth.
Interaction with Other Media Components Certain components in your growth medium could potentially interact with cZR, or the overall hormonal balance may be skewed.Ensure you are using a standard, well-defined medium like MS. If you have added other growth regulators, consider their potential interactions with cytokinins.
Issue 3: High Variability Between Replicates
Potential Cause Explanation & Validation Recommended Solution
Inconsistent Seed Stratification and Germination Uneven germination can lead to seedlings of different developmental stages at the start of the experiment, introducing variability.Ensure a consistent stratification period (e.g., 2-4 days at 4°C in the dark) and select seedlings of a uniform size for your assay.
Uneven Hormone Distribution in Agar If the cZR stock solution is not mixed thoroughly into the molten agar before pouring plates, you will have "hot spots" of high concentration and areas of low concentration.Add the cZR stock solution to the molten agar when it has cooled to around 50-60°C. Swirl the flask gently but thoroughly before pouring the plates to ensure even distribution.
Inconsistent Environmental Conditions Variations in light intensity or temperature across your growth chamber can affect root growth rates.Ensure your growth chamber provides uniform conditions. Rotate your plates or trays periodically to minimize the effects of any minor environmental gradients.
Subjective Measurement Techniques Manual measurement of root length can be subjective.Use a consistent method for measuring root length. Image analysis software (e.g., ImageJ) can provide more objective and reproducible measurements.

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution
  • Weighing: Accurately weigh out the required amount of cZR powder (Molecular Weight: 351.38 g/mol ) to make a 1 mM solution. For example, for 10 mL of stock solution, weigh 3.51 mg of cZR.

  • Dissolving: Add a small volume (e.g., 200 µL) of Dimethyl sulfoxide (DMSO) or 1N NaOH to the cZR powder in a sterile tube to dissolve it completely.

  • Dilution: Bring the final volume to 10 mL with sterile, nuclease-free water. Mix thoroughly by vortexing.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[17] Do not autoclave cytokinin solutions, as they are heat-labile.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Arabidopsis Root Growth Assay on Agar Plates
  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium, including 1% (w/v) sucrose and 0.8% (w/v) agar. Adjust the pH to 5.7 with 1N KOH before autoclaving.

  • Adding cZR: After autoclaving, allow the medium to cool to approximately 50-60°C in a water bath. Add the appropriate volume of your sterile cZR stock solution to achieve the desired final concentrations. Also, prepare a control set of plates with the same volume of solvent used for the stock solution. Swirl the flask gently to ensure thorough mixing.

  • Pouring Plates: Pour the medium into sterile square petri dishes (e.g., 120x120 mm) and allow them to solidify in a laminar flow hood.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol for 1 minute, followed by 10% bleach with Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water). Suspend the sterilized seeds in sterile 0.1% agar and pipette a single line of seeds onto the surface of the agar plates.

  • Stratification: Seal the plates with breathable tape and wrap them in aluminum foil. Stratify the seeds by placing the plates at 4°C for 2-4 days to synchronize germination.

  • Growth: Place the plates vertically in a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection: After a set period (e.g., 7-10 days), remove the plates and scan them using a high-resolution flatbed scanner. Measure the primary root length and count the number of emerged lateral roots. ImageJ software with the "Simple Neurite Tracer" plugin or similar tools can be used for accurate root length measurements.

The following diagram outlines the general workflow for conducting a root growth assay.

RootAssayWorkflow A Prepare MS Agar Media & Autoclave C Cool Media to 50-60°C A->C B Prepare cZR Stock Solution & Filter Sterilize D Add cZR to Media (Dose-Response Concentrations) B->D C->D E Pour Plates & Solidify D->E F Sterilize & Plate Seeds E->F G Stratify (4°C, 2-4 days) F->G H Incubate Vertically in Growth Chamber G->H I Scan Plates & Measure Root Growth H->I J Statistical Analysis I->J

Experimental Workflow for a Root Growth Assay.

References

  • Crosstalk of Cytokinin with Ethylene and Auxin for Cell Elongation Inhibition and Boron Transport in Arabidopsis Primary Root under Boron Deficiency. (2022). MDPI. [Link]

  • DNA damage inhibits root growth by enhancing cytokinin biosynthesis in Arabidopsis thaliana. (2020). bioRxiv. [Link]

  • Cytokinin-deficient transgenic Arabidopsis plants show multiple developmental alterations indicating opposite functions of cytokinins in the regulation of shoot and root meristem activity. (2003). The Plant Cell. [Link]

  • N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing. (2018). PLoS One. [Link]

  • Cytokinin-induced root growth involves actin filament reorganization. (2011). Plant Signaling & Behavior. [Link]

  • Cytokinins Act Directly on Lateral Root Founder Cells to Inhibit Root Initiation. (2007). The Plant Cell. [Link]

  • Novel cytokinin derivatives do not show negative effects on root growth and proliferation in submicromolar range. (2012). PLoS One. [Link]

  • Auxin/Cytokinin Antagonistic Control of the Shoot/Root Growth Ratio and Its Relevance for Adaptation to Drought and Nutrient Deficiency Stresses. (2022). MDPI. [Link]

  • Role of Cytokinin and Auxin in Shaping Root Architecture: Regulating Vascular Differentiation, Lateral Root Initiation, Root Apical Dominance and Root Gravitropism. (2006). Annals of Botany. [Link]

  • Cytokinins regulate spatially specific ethylene production to control root growth in Arabidopsis. (2023). PNAS. [Link]

  • Cytokinins initiate secondary growth in the Arabidopsis root through a set of LBD genes. (2021). Current Biology. [Link]

  • The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. (2015). Journal of Experimental Botany. [Link]

  • Effect of partial rootzone drying on the concentration of zeatin-type cytokinins in tomato (Solanum lycopersicum L.) xylem sap and leaves. (2006). Journal of Experimental Botany. [Link]

  • Cytokinin Signaling Pathway. (2007). Science Signaling. [Link]

  • Effects of cytokinins on in vitro mineral accumulation and bud development in Annona glabra L. (2012). ResearchGate. [Link]

  • cytokinin signaling pathway. (n.d.). Molecular Biology. [Link]

  • Cytokinin signal perception and transduction. (2003). Current Opinion in Plant Biology. [Link]

  • The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. (2015). Journal of Experimental Botany. [Link]

  • Abundances of cis- and trans-zeatin-type cytokinins (CKs) during tomato... (n.d.). ResearchGate. [Link]

  • Unlocking the Secrets of Plant Rooting Hormone: A Gardener's Guide. (2026). Oreate AI Blog. [Link]

  • The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. (2015). ResearchGate. [Link]

  • IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. (2022). Frontiers in Plant Science. [Link]

  • Auxin/Cytokinin Antagonistic Control of the Shoot/Root Growth Ratio and Its Relevance for Adaptation to Drought and Nutrient Deficiency Stresses. (2022). National Center for Biotechnology Information. [Link]

  • Cytokinin Signaling in Arabidopsis. (2002). The Plant Cell. [Link]

  • Download Book (pdf). (n.d.). Hortus USA. [Link]

  • Ways To Find Optimal Propagation Inputs for Difficult-To-Root Perennials. (2021). Colorado State University. [Link]

  • Effects of Cytokinins on In Vitro Seed Germination and Early Seedling Morphogenesis in Lotus corniculatus L. (2000). ResearchGate. [Link]

  • Cytokinin Signaling in Arabidopsis. (2002). National Center for Biotechnology Information. [Link]

  • Cytokinin Signaling Networks. (2009). Annual Review of Plant Biology. [Link]

  • Solution Stability of Adenine-based Cytokinins. (n.d.). PhytoTech Labs. [Link]

  • How to Use Rooting Hormone. (2025). The Spruce. [Link]

  • Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice. (2012). National Center for Biotechnology Information. [Link]

Sources

Challenges in separating cis- and trans-Zeatin isomers chromatographically

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in separating cis- and trans-Zeatin isomers chromatographically Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Isomer Dilemma

Welcome to the Zeatin Technical Support Hub. As Senior Application Scientists, we understand that distinguishing trans-zeatin (tZ) from cis-zeatin (cZ) is not merely a box-ticking exercise—it is a physiological necessity.

  • The Biological Context: trans-Zeatin is the primary bioactive cytokinin responsible for cell division and shoot signaling.[1] cis-Zeatin, often derived from tRNA degradation, has historically been considered weakly active, though recent data suggests unique stress-response roles.

  • The Analytical Problem: These geometric isomers are isobaric (MW 219.24 g/mol ) and possess nearly identical fragmentation patterns in MS/MS. Mass spectrometry cannot distinguish them alone; chromatographic separation is mandatory.

This guide provides troubleshooting workflows to resolve co-elution, optimize recovery, and ensure data integrity.

Module 1: Troubleshooting Chromatographic Resolution

Issue: "My cis and trans peaks are merging or co-eluting."

Diagnosis: Standard C18 columns often lack the steric selectivity required to differentiate the spatial orientation of the hydroxyl group on the isopentenyl side chain.

Step-by-Step Optimization Guide
  • Stationary Phase Selection (The Critical Switch)

    • Standard C18: Often fails to resolve the isomers at high throughput speeds.

    • Recommendation: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.

    • Mechanism: These phases utilize

      
      -
      
      
      
      interactions with the purine ring and offer shape selectivity that discriminates between the "bent" (cis) and "linear" (trans) configurations.
  • Mobile Phase Chemistry

    • pH Control: Cytokinins are amphoteric. You must buffer the mobile phase to keep the purine ring protonated or neutral, avoiding the pKa transition zones.

    • Protocol: Use 0.1% Formic Acid (pH ~2.7) or 15mM Ammonium Formate (pH 4.0). Avoid neutral pH where peak tailing increases due to silanol interactions.

  • Temperature Modulation

    • Insight: While heat improves mass transfer, excessive heat (>50°C) can degrade the stationary phase selectivity for these isomers. Maintain column temperature at 30°C to 40°C .

Data: Column Performance Comparison
Column ChemistryResolution (Rs)Peak ShapeNotes
Standard C18 < 1.5 (Poor)Tailing often observedRelies purely on hydrophobicity; often insufficient.
C18 (High Carbon Load) 1.5 - 2.0 (Acceptable)SharpRequires longer equilibration times.
Phenyl-Hexyl > 2.5 (Excellent) Symmetric

-

interactions maximize isomer separation.
PFP > 2.2 (Good)SymmetricGood alternative, but often less stable than Phenyl.
Visual Workflow: Method Development Decision Tree

MethodDev Start Start: Peaks Co-eluting CheckCol Check Column Chemistry Start->CheckCol IsC18 Is it Standard C18? CheckCol->IsC18 SwitchPh Switch to Phenyl-Hexyl or High-Load C18 IsC18->SwitchPh Yes CheckMP Check Mobile Phase pH IsC18->CheckMP No (Already Optimized) SwitchPh->CheckMP IsAcidic Is pH < 3.0? CheckMP->IsAcidic AddAcid Add 0.1% Formic Acid (Protonate Purine Ring) IsAcidic->AddAcid No OptimizeGrad Optimize Gradient Slope IsAcidic->OptimizeGrad Yes AddAcid->OptimizeGrad Flatten Flatten Gradient (e.g. 5% to 15% B over 10 min) OptimizeGrad->Flatten Success Baseline Resolution (Rs > 1.5) Flatten->Success

Caption: Decision tree for troubleshooting zeatin isomer co-elution. Priority is given to stationary phase chemistry followed by pH control.

Module 2: Sample Preparation & Matrix Interference

Issue: "I have low recovery or high background noise."

Diagnosis: Plant extracts are complex matrices rich in pigments and phenols that suppress ionization. Simple liquid-liquid extraction (LLE) is rarely sufficient.

The Gold Standard Protocol: Modified Bieleski’s & MCX SPE

Based on the methodologies established by Novák et al. [1, 2], this workflow maximizes recovery while removing interfering compounds.

1. Extraction Solvent (Modified Bieleski's)

  • Recipe: Methanol : Water : Formic Acid (15 : 4 : 1, v/v/v).[2]

  • Why: The formic acid inhibits phosphatase and glucosidase activity (preventing metabolic turnover during extraction) and stabilizes the cytokinins.

2. Solid Phase Extraction (SPE) Strategy

  • Sorbent: Mixed-Mode Cation Exchange (MCX).[2]

  • Mechanism: Zeatins are basic (purine nitrogen can be protonated). MCX retains them by both charge (cation exchange) and hydrophobicity (reverse phase), allowing you to wash away neutral and acidic interferences (like auxins and phenols) with methanol.

Step-by-Step SPE Protocol
  • Load: Apply extract (in acidic buffer) to the MCX cartridge.

  • Wash 1 (Acidic): 1M Formic Acid (Removes acidic/neutral hydrophilic impurities).

  • Wash 2 (Organic): 100% Methanol (Removes neutral hydrophobic pigments/lipids). Crucial: Zeatins remain bound by ionic interaction here.

  • Elute: 0.35M Ammonium Hydroxide in 60% Methanol. (High pH deprotonates the zeatin, breaking the ionic bond and releasing it).

Visual Workflow: SPE Purification Logic

SPE_Workflow Sample Crude Plant Extract (Acidified) Cartridge MCX Cartridge (Mixed-Mode Cation) Sample->Cartridge Wash1 Wash 1: Acidic Water Removes: Sugars, Acids Cartridge->Wash1 Wash2 Wash 2: 100% MeOH Removes: Pigments, Lipids Wash1->Wash2 Retention Zeatin Retained (Ionic Bond) Wash2->Retention Analytes stay on column Elution Elute: NH4OH in MeOH (High pH breaks bond) Retention->Elution Final Clean Zeatin Fraction Elution->Final

Caption: Mixed-Mode Cation Exchange (MCX) workflow. Note that the methanol wash (Wash 2) is critical for removing matrix suppression without losing the analyte.

Module 3: Mass Spectrometry & Detection

Issue: "I cannot distinguish the isomers by Mass Spec."

Fact: cis- and trans-Zeatin share the same precursor ion (


) and very similar product ions (m/z 136.1, adenine base).

Solution: Rely on Retention Time (RT) windows established by standards. Do not attempt to resolve them by MS transitions alone.

MRM Transitions Table
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Specificity
trans-Zeatin 220.2136.13018Low (Shared)
cis-Zeatin 220.2136.13018Low (Shared)
trans-Zeatin 220.2202.13012Medium (Loss of H2O)

Technical Tip: Always run a mixed standard of cZ and tZ at the start of every sequence to define the RT window. If retention times drift, the identification becomes invalid.

Module 4: Stability & Isomerization

FAQ: "Do the isomers interconvert during my experiment?"

Answer: Yes, but usually at low rates unless provoked.

  • Heat: High temperatures (>60°C) during evaporation can promote cis-to-trans isomerization.

  • Light: UV light can cause photo-isomerization.

  • Enzymes: cis-Zeatin is a product of tRNA degradation.[3] If you do not quench enzymatic activity immediately (using liquid nitrogen and formic acid extraction), cis-Z levels may artificially inflate [3].

Protocol Requirement:

  • Harvest tissue directly into liquid nitrogen.

  • Keep samples shielded from direct sunlight (amber vials).

  • Evaporate solvents (SpeedVac) at ambient temperature, not high heat.

References

  • Novák, O., et al. (2008).[4] "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry." Phytochemistry, 69(12), 2214-2224.

  • Dobrev, P. I., & Kamínek, M. (2002). "Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction." Journal of Chromatography A, 950(1-2), 21-29.

  • Gajdošová, S., et al. (2011). "Cis-zeatin-type cytokinins: the history of their discovery and the present state of knowledge." Journal of Experimental Botany, 62(3), 927-937.

Sources

Technical Support Center: cis-Zeatin Riboside Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the metabolomic analysis of cis-Zeatin riboside (cZR). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with cZR sample preparation and analysis. The guidance herein is grounded in established analytical principles and field-proven experience to ensure the integrity and reproducibility of your results.

I. Foundational Principles & Critical Considerations

The accurate quantification of cZR, a key cytokinin phytohormone, is contingent upon a meticulously planned and executed sample preparation workflow.[1][2] Unlike its more abundant isomer, trans-Zeatin riboside (tZR), cZR is often present at lower concentrations, making its analysis particularly susceptible to errors introduced during sample handling and extraction.[3]

The "Why": Causality in Protocol Design

Every step in a metabolomics workflow has a purpose. Understanding the underlying principles is crucial for effective troubleshooting.

  • Immediate Freezing: Plant and biological tissues contain active enzymes, such as cytokinin oxidases/dehydrogenases (CKX), that can rapidly degrade cytokinins.[4][5][6] Flash-freezing samples in liquid nitrogen immediately upon collection halts these enzymatic processes, preserving the in vivo metabolic snapshot.[7][8]

  • Cold Extraction Solvents: The use of ice-cold extraction solvents, typically methanol- or ethanol-based, serves a dual purpose.[9][10] The low temperature further suppresses enzymatic activity, while the organic solvent mixture efficiently disrupts cell membranes to release intracellular metabolites and precipitates proteins that could interfere with downstream analysis.

  • Acidification of Extraction Buffer: The addition of a small amount of acid (e.g., formic acid) to the extraction solvent helps to improve the stability of purine-based compounds like cZR and enhances their protonation, which is beneficial for positive mode electrospray ionization (ESI) in mass spectrometry.[7][11]

  • Internal Standards: The inclusion of a stable isotope-labeled internal standard (e.g., D5-tZR or ¹³C₅-cZR) is non-negotiable for accurate quantification.[7][12] These standards behave almost identically to the endogenous analyte throughout the extraction, purification, and ionization processes. By monitoring the recovery of the internal standard, one can correct for sample loss and matrix effects, thereby ensuring the accuracy of the final concentration measurement.[13]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the preparation of cZR samples for metabolomics analysis, presented in a question-and-answer format.

Question 1: I am not detecting any cZR signal, or the signal is extremely low in my samples. What could be the cause?

Answer: This is a common issue that can stem from several points in the workflow.

  • Suboptimal Extraction:

    • Cause: Inefficient cell lysis or metabolite extraction.

    • Solution: Ensure the tissue is thoroughly homogenized to a fine powder under liquid nitrogen.[7][14] The ratio of extraction solvent to sample mass is critical; a common starting point is 5-10 µL of solvent per 1 mg of tissue.[14] Consider a two-step extraction to maximize recovery.[9][10]

  • Enzymatic Degradation:

    • Cause: Cytokinin oxidases (CKX) may have degraded the cZR before or during extraction.[4][6]

    • Solution: Work quickly and keep samples frozen at all times before adding the ice-cold extraction buffer.[8] The extraction buffer itself should be pre-chilled to -20°C or colder.[7]

  • Analyte Loss During Cleanup:

    • Cause: Solid-phase extraction (SPE) is a powerful tool for removing interfering matrix components, but an inappropriate sorbent or elution protocol can lead to the loss of your target analyte.[1]

    • Solution: For cytokinins, a mixed-mode SPE cartridge with both reversed-phase and cation-exchange properties is often effective.[1][15] Always validate your SPE method by running a known amount of cZR standard through the entire process to calculate recovery.

  • Instrument Sensitivity:

    • Cause: The concentration of cZR in your sample may be below the limit of detection (LOD) of your mass spectrometer.

    • Solution: Concentrate the final extract by evaporation under a gentle stream of nitrogen and reconstitution in a smaller volume. Ensure your LC-MS/MS method is optimized for cZR, with appropriate precursor-product ion transitions and collision energies.[7]

Question 2: My results show high variability between biological replicates. How can I improve reproducibility?

Answer: High variability often points to inconsistencies in sample handling and preparation.

  • Inconsistent Sample Collection:

    • Cause: Differences in the physiological state of the biological material or the precise location of sampling.

    • Solution: Standardize your sampling protocol rigorously. For plant tissues, this includes the developmental stage, time of day, and specific tissue type.[14] For cell cultures, ensure consistent cell density and growth phase.

  • Inaccurate Aliquoting:

    • Cause: Inconsistent starting amounts of tissue.

    • Solution: Use a cryo-balance to weigh the frozen, powdered tissue.[14] This is more accurate than weighing the tissue before freezing, as water content can vary.

  • Matrix Effects:

    • Cause: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of cZR, leading to inconsistent measurements.[16][17][18]

    • Solution: Improve your sample cleanup. A robust SPE protocol is the first line of defense.[1][19] Additionally, ensure your chromatographic separation is adequate to resolve cZR from the bulk of the matrix components. The use of a stable isotope-labeled internal standard is crucial to correct for these effects.[12]

Question 3: I am seeing a peak at the correct mass for cZR, but the retention time is shifting between runs. What should I do?

Answer: Retention time shifts can compromise peak integration and analyte identification.

  • LC System Equilibration:

    • Cause: The liquid chromatography system may not be fully equilibrated before the start of the analytical run.

    • Solution: Before injecting your samples, run several blank injections of the initial mobile phase to ensure the column is fully conditioned.[14] Also, include a few conditioning runs with a pooled QC sample at the beginning of your sequence.

  • Mobile Phase Preparation:

    • Cause: Inconsistencies in the preparation of the mobile phase, such as slight variations in pH or solvent composition.

    • Solution: Prepare fresh mobile phases regularly and use a calibrated pH meter. Ensure thorough mixing of the solvents.

  • Column Temperature:

    • Cause: Fluctuations in the column oven temperature.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[7]

III. Experimental Protocols & Data Presentation

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is a robust starting point for the extraction of cZR and other cytokinins from plant material.

  • Sample Collection and Homogenization: a. Harvest approximately 50-100 mg of plant tissue and immediately flash-freeze in liquid nitrogen.[7][14] b. Pre-chill a mortar and pestle with liquid nitrogen. c. Grind the frozen tissue to a fine, homogenous powder under liquid nitrogen.

  • Extraction: a. Transfer the frozen powder to a pre-chilled 2 mL microcentrifuge tube. b. Add 1 mL of pre-chilled (-20°C) extraction buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v).[1] c. Add an appropriate amount of a stable isotope-labeled internal standard. d. Vortex vigorously for 1 minute. e. Incubate at -20°C for 1 hour, with occasional vortexing.

  • Centrifugation and Supernatant Collection: a. Centrifuge the sample at 20,000 x g for 15 minutes at 4°C.[14] b. Carefully transfer the supernatant to a new, clean tube.

  • Re-extraction (Optional but Recommended): a. Add another 0.5 mL of extraction buffer to the pellet. b. Vortex and centrifuge as in steps 2d and 3a. c. Combine the second supernatant with the first.

  • Sample Concentration and Reconstitution: a. Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. b. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid). c. Vortex and centrifuge to pellet any insoluble material before transferring to an LC-MS vial.

Data Presentation: Recommended SPE Sorbents
Sorbent TypeMechanism of ActionSuitable ForElution Conditions
C18 (Reversed-Phase) Hydrophobic interactionsRemoving nonpolar interferences like chlorophylls and lipids.[9][10]Elute with high organic solvent concentration (e.g., 80% Methanol).
MCX (Mixed-Mode Cation Exchange) Hydrophobic and cation exchange interactionsCapturing protonated analytes like cytokinins while allowing neutral and anionic compounds to pass through.[1]Elute with a methanolic solution containing a weak base (e.g., 5% NH₄OH in 60% Methanol).
HLB (Hydrophilic-Lipophilic Balance) Balanced retention for a wide range of compoundsGeneral purpose cleanup for polar and nonpolar metabolites.Stepwise elution with increasing organic solvent concentration.

IV. Visualization of Workflows

Diagram 1: cZR Sample Preparation Workflow

G cluster_0 Sample Collection & Quenching cluster_1 Extraction cluster_2 Purification & Concentration Harvest Harvest Tissue Freeze Flash-Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind AddSolvent Add Cold Extraction Buffer + Internal Standard Grind->AddSolvent Incubate Incubate at -20°C AddSolvent->Incubate Centrifuge1 Centrifuge (20,000 x g, 4°C) Incubate->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant SPE Solid-Phase Extraction (SPE) CollectSupernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Analyze

Caption: Overview of the cZR sample preparation workflow.

Diagram 2: Troubleshooting Logic Flow

G node_solution node_solution node_check node_check Start No / Low cZR Signal CheckExtraction Was Extraction Efficient? Start->CheckExtraction CheckDegradation Was Degradation Prevented? CheckExtraction->CheckDegradation No ImproveHomogenization Improve Homogenization & Solvent Ratio CheckExtraction->ImproveHomogenization Yes CheckCleanup Was Cleanup Optimized? CheckDegradation->CheckCleanup No EnsureColdChain Maintain Cold Chain (-20°C or colder) CheckDegradation->EnsureColdChain Yes CheckSensitivity Is Instrument Sensitive Enough? CheckCleanup->CheckSensitivity No ValidateSPERecovery Validate SPE Recovery with Standards CheckCleanup->ValidateSPERecovery Yes ConcentrateSample Concentrate Final Extract CheckSensitivity->ConcentrateSample No FinalSuccess Successful Detection CheckSensitivity->FinalSuccess Yes

Caption: A logical flow for troubleshooting low cZR signals.

V. Frequently Asked Questions (FAQs)

Q1: Can I use the same extraction protocol for both cis- and trans-Zeatin riboside? A: Yes, the physicochemical properties of cZR and tZR are very similar, so the same extraction and purification protocols are generally applicable. However, it is crucial to achieve chromatographic separation of the two isomers because they can have identical mass-to-charge ratios and similar fragmentation patterns, which could lead to overestimation if they co-elute.[12]

Q2: Is derivatization necessary for cZR analysis by LC-MS? A: Generally, derivatization is not required for the analysis of cytokinins by modern LC-ESI-MS/MS systems.[20] These molecules ionize reasonably well in positive mode ESI. Derivatization is more commonly employed in Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility of the analytes.[21]

Q3: How should I store my samples and extracts? A: Store all biological samples at -80°C for long-term stability.[8][14] After extraction, the reconstituted samples in vials should be kept in the autosampler at 4°C for the duration of the analysis and then transferred to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q4: What are the key differences between sample preparation for targeted vs. untargeted metabolomics? A: For targeted analysis of cZR, the primary goal is to maximize the recovery and sensitivity for this specific compound. This may involve a more rigorous and specific cleanup procedure like immunoaffinity purification or a highly optimized SPE protocol.[1] In untargeted metabolomics, the aim is to capture the broadest possible range of metabolites. Therefore, a more general extraction protocol (like the one described above) and a less specific cleanup are often used to avoid unintentionally removing other compounds of interest.[11]

References

  • Agrisera. This compound | Cytokinin ELISA quantitation kit. Available from: [Link]

  • Tumanov, S., et al. (2020). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites, 10(9), 359. Available from: [Link]

  • Davey, J. E., & Van Staden, J. (1978). Changes in cytokinin activity in the ripening tomato fruit. Plant Science Letters, 11(3-4), 359-364. Available from: [Link]

  • Princeton University. Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Available from: [Link]

  • Schäfer, M., et al. (2015). Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol, 5(2). Available from: [Link]

  • Ng, D. W. K., et al. (2009). Analytical methods for cytokinins. TrAC Trends in Analytical Chemistry, 28(3), 323-337. Available from: [Link]

  • Fu, F., et al. (2024). NF-YAc-mediated WOX5 activation reprograms differentiated cortical cells to initiate a de novo stem-cell niche for soybean nodulation. Plant, Cell & Environment. Available from: [Link]

  • Agrisera. trans-Zeatin riboside | Cytokinin ELISA quantitation kit. Available from: [Link]

  • Dobrev, P. I., & Vankova, R. (2017). Analytical Determination of Auxins and Cytokinins. Methods in Molecular Biology, 1568, 19-32. Available from: [Link]

  • Horgan, R., et al. (1975). Isolation and identification of cis-zeatin-D-riboside from the top of tobacco plant Nicotiana tabacum cv. Shiroenshu. Plant and Cell Physiology, 16(4), 779-782. Available from: [Link]

  • Gajdošová, S., et al. (2011). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany, 62(8), 2827-2838. Available from: [Link]

  • Liu, J., et al. (2003). Quantitative analysis of cytokinins in plants by liquid chromatography–single-quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 377(1), 178-185. Available from: [Link]

  • Hare, P. D., & Van Staden, J. (1994). Degradation of cytokinins by cytokinin oxidases in plants. Plant Growth Regulation, 15(2), 115-128. Available from: [Link]

  • Svačinová, J., et al. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. Plant Methods, 8, 17. Available from: [Link]

  • Frébort, I., et al. (2011). Evolution of cytokinin biosynthesis and degradation. Journal of Experimental Botany, 62(8), 2431-2452. Available from: [Link]

  • Zhang, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1127-1130. Available from: [Link]

  • Kim, H., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1668. Available from: [Link]

  • Kirwan, J. A., et al. (2013). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. Metabolites, 3(4), 939-952. Available from: [Link]

  • Tarkowski, P., et al. (2003). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Plant Physiology and Biochemistry, 41(6-7), 543-552. Available from: [Link]

  • Galuszka, P., et al. (2001). Cytokinin oxidase is key enzyme of cytokinin degradation. Chemicke Listy, 95(8), 575-581. Available from: [Link]

  • Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy, 25(11), 20-27. Available from: [Link]

  • Li, Y., et al. (2022). Analysis of cytokinin content and associated genes at different developmental stages in pak choi (Brassica rapa ssp. chinensis Makino). Journal of Plant Growth Regulation, 42(4), 2135-2147. Available from: [Link]

  • LCGC TV. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Available from: [Link]

  • Zhang, J., et al. (2018). [Analysis of 17 cytokinins in rice by solid phase extraction purification and liquid chromatography-tandem mass spectrometry]. Se Pu, 36(11), 1145-1151. Available from: [Link]

Sources

Technical Support Center: Enhancing the Sensitivity of cis-Zeatin Riboside Detection Methods

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing the sensitive and accurate detection of cis-Zeatin riboside (cZR). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of phytohormone analysis. Here, we synthesize technical expertise with practical, field-proven insights to help you overcome common challenges and enhance the reliability of your experimental results.

Introduction: The Significance and Challenge of this compound Detection

This compound (cZR) is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in various aspects of plant growth and development, including cell division and differentiation.[1] While historically considered less active than its trans-isomer, recent research has highlighted the physiological importance of cis-zeatin and its derivatives in plants.[2][3] The accurate quantification of cZR is crucial for understanding its metabolic pathways and physiological functions. However, its low endogenous concentrations and the presence of interfering substances in complex biological matrices present significant analytical challenges.[4]

This guide provides a comprehensive overview of modern analytical techniques, focusing on enhancing the sensitivity and specificity of cZR detection. We will delve into troubleshooting common issues and provide detailed protocols to help you achieve robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

Q1: What are the most common methods for detecting and quantifying cZR?

The two primary methods for the sensitive detection and quantification of cZR are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

  • LC-MS/MS is considered the gold standard due to its high sensitivity, selectivity, and ability to quantify multiple cytokinin forms simultaneously.[5] Methods using stable isotope-labeled internal standards are particularly robust for overcoming matrix effects and ensuring accurate quantification.[6][7]

  • ELISA is a high-throughput immunoassay that offers good sensitivity and is often used for rapid screening of a large number of samples.[4][8] However, it can be susceptible to cross-reactivity with other structurally similar cytokinins.[4][9]

Q2: Why is sample preparation so critical for sensitive cZR detection?

Effective sample preparation is paramount for enhancing the sensitivity of cZR detection for several reasons:

  • Concentration of the Analyte: cZR is often present at very low concentrations in plant tissues.[4] Sample preparation steps, such as solid-phase extraction (SPE), concentrate the analyte to a level that is detectable by the analytical instrument.

  • Removal of Interfering Matrix Components: Plant extracts are complex mixtures containing pigments, lipids, and other compounds that can interfere with the analysis.[8][10] These matrix components can cause ion suppression in LC-MS/MS or non-specific binding in ELISA, leading to inaccurate results. A thorough cleanup procedure minimizes these effects.

  • Prevention of Analyte Degradation: Proper extraction and handling procedures are necessary to prevent the enzymatic or chemical degradation of cZR.[11]

Q3: What are stable isotope-labeled internal standards, and why are they important in LC-MS/MS analysis?

Stable isotope-labeled internal standards are molecules that are chemically identical to the analyte of interest (in this case, cZR) but have some of their atoms replaced with heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N).[6] They are crucial for accurate quantification in LC-MS/MS for the following reasons:

  • Correction for Sample Loss: These standards are added to the sample at the beginning of the extraction process. Since they behave chemically like the endogenous cZR, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. This allows for accurate correction of the final quantified amount.[12]

  • Compensation for Matrix Effects: Isotope-labeled standards co-elute with the native analyte and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By comparing the signal of the analyte to that of the internal standard, the effects of the matrix can be effectively normalized.

Q4: Can I use an ELISA kit to get absolute quantification of cZR?

While ELISA kits can provide quantitative data, it is important to be cautious about claiming absolute quantification without proper validation. The accuracy of ELISA can be affected by:

  • Cross-reactivity: The antibodies used in the ELISA may cross-react with other cytokinins that are structurally similar to cZR, leading to an overestimation of the cZR concentration.[9]

  • Matrix Effects: Components in the plant extract can interfere with the antibody-antigen binding, affecting the accuracy of the results.

For these reasons, it is highly recommended to validate ELISA results with a more specific method like LC-MS/MS, especially when precise quantification is required.

Part 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during cZR analysis.

Troubleshooting for LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization of cZR.[13] 2. Suboptimal MS parameters. 3. Ion suppression due to matrix effects.[10] 4. Degradation of the analyte.1. Optimize the mobile phase composition (e.g., adjust pH, organic solvent percentage). 2. Perform a thorough optimization of the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature).[14][15] 3. Improve sample cleanup by incorporating additional SPE steps or using immunoaffinity purification.[4] 4. Ensure samples are processed and stored correctly (e.g., on ice, at -80°C for long-term storage).[2]
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with the stationary phase.1. Dilute the sample or inject a smaller volume. 2. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH or use a different column chemistry.
Inconsistent Retention Time 1. Unstable column temperature. 2. Air bubbles in the pump. 3. Changes in mobile phase composition.1. Use a column oven to maintain a consistent temperature. 2. Degas the mobile phases and prime the pump. 3. Prepare fresh mobile phases daily and ensure accurate mixing.
Troubleshooting for ELISA
Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Insufficient washing. 2. Non-specific binding of the antibody or tracer. 3. Contaminated reagents.1. Increase the number of wash steps and ensure complete removal of the wash buffer. 2. Optimize the blocking buffer and incubation times. 3. Use fresh, high-quality reagents and sterile pipette tips.
Low Signal or No Color Development 1. Inactive enzyme conjugate. 2. Incorrect substrate preparation. 3. Insufficient incubation time.1. Check the expiration date of the conjugate and store it properly. 2. Prepare the substrate solution immediately before use. 3. Ensure that the incubation times are as specified in the protocol.
High Variability Between Replicate Wells 1. Pipetting errors. 2. Inconsistent incubation conditions (e.g., temperature). 3. Edge effects in the microplate.1. Use calibrated pipettes and ensure consistent pipetting technique. 2. Incubate the plate in a temperature-controlled environment and avoid stacking plates. 3. Avoid using the outermost wells of the plate if edge effects are suspected.

Part 3: Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Tissues

This protocol provides a general workflow for the extraction and solid-phase extraction (SPE) cleanup of cZR from plant tissues, suitable for subsequent LC-MS/MS analysis.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., modified Bieleski's solvent: methanol/formic acid/water, 15:1:4, v/v/v)[12]

  • Stable isotope-labeled internal standards for cytokinins

  • Solid-phase extraction (SPE) cartridges (e.g., C18 and MCX)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.[2]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a tube and add the cold extraction solvent (e.g., 10 mL per gram of fresh weight).[8]

    • Add the stable isotope-labeled internal standards.

    • Incubate the mixture at -20°C for at least 1 hour with occasional vortexing.

    • Centrifuge the extract at high speed (e.g., 15,000 x g) at 4°C.[8]

    • Collect the supernatant. Re-extract the pellet with a smaller volume of extraction solvent and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • C18 SPE:

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the supernatant onto the cartridge to remove nonpolar compounds like chlorophyll.[8]

      • Wash the cartridge with a low percentage of organic solvent.

      • Elute the cytokinins with a higher concentration of methanol.

    • MCX SPE (Mixed-Mode Cation Exchange):

      • Evaporate the eluate from the C18 step and reconstitute in an acidic solution (e.g., 1 M formic acid).[16]

      • Condition an MCX SPE cartridge with methanol followed by the acidic solution.

      • Load the sample onto the cartridge.

      • Wash the cartridge with the acidic solution to remove acidic and neutral compounds.

      • Elute the cytokinins (which are basic) with a basic methanolic solution (e.g., 0.35 M NH₄OH in 60% methanol).[16]

  • Final Preparation:

    • Evaporate the final eluate to dryness under vacuum.

    • Reconstitute the sample in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram for cZR Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification (SPE) start Frozen Plant Tissue homogenize Homogenize in Liquid N2 start->homogenize extract Extract with Cold Solvent + Internal Standards homogenize->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge c18 C18 SPE (Remove Nonpolar Impurities) centrifuge->c18 Crude Extract mcx MCX SPE (Isolate Basic Cytokinins) c18->mcx evaporate Evaporate and Reconstitute mcx->evaporate end Ready for LC-MS/MS Analysis evaporate->end Purified Extract

Caption: Workflow for cZR extraction and purification.

Part 4: Data Presentation

Typical Performance of cZR Detection Methods

The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for cZR using different analytical methods. These values can vary depending on the specific instrumentation, sample matrix, and sample preparation protocol.

Analytical Method Typical LOD Typical LOQ Key Advantages Key Limitations
LC-MS/MS 0.1 - 10 pg/mL[13]0.5 - 25 pg/mL[13]High sensitivity and specificity, multiplexing capability.Higher initial instrument cost, requires skilled operator.
ELISA 10 - 100 fmol/well[8]50 - 500 fmol/well[8]High throughput, lower cost per sample.Potential for cross-reactivity, susceptible to matrix effects.

Part 5: Advanced Concepts

Optimizing Electrospray Ionization (ESI) for Enhanced Sensitivity

The efficiency of electrospray ionization is a critical factor determining the sensitivity of LC-MS/MS analysis. For cytokinins like cZR, which are basic molecules, positive ion mode is typically used. Here are key parameters to optimize:

  • Capillary Voltage: This voltage is applied to the ESI needle and is crucial for generating a stable spray. An optimal voltage will maximize the signal without causing electrical discharge.

  • Nebulizing and Drying Gas Flow Rates: The nebulizing gas helps to form fine droplets, while the drying gas aids in solvent evaporation. Both need to be optimized to ensure efficient desolvation and ion release.

  • Drying Gas Temperature: A higher temperature can improve desolvation but can also lead to thermal degradation of the analyte if it is too high.

  • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid, to the mobile phase can promote the protonation of cZR, leading to a stronger signal in positive ion mode.

Logical Relationship of Key Analytical Steps

G cluster_legend Legend node1 Sample Preparation Extraction Purification Concentration node2 Chromatographic Separation HPLC/UPLC Isomer Separation node1:e->node2:w Clean Extract node3 Mass Spectrometric Detection Ionization (ESI) Mass Analysis (MS/MS) node2:e->node3:w Separated Analytes node4 Data Analysis Quantification Validation node3:e->node4:w Raw Data key1 Blue: Sample Prep key2 Green: Separation key3 Yellow: Detection key4 Red: Analysis

Caption: Key stages in LC-MS/MS analysis of cZR.

References

  • Gajdošová, S., Spíchal, L., Kamínek, M., Hoyerová, K., Novák, O., Dobrev, P. I., Galuszka, P., Klíma, P., Gaudinová, A., Žižková, E., Hanuš, J., Dančák, M., Trávníček, B., Pešek, B., Krupička, M., Vank, P., Strnad, M., & Motyka, V. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827–2840. [Link]

  • Prinsen, E., Van Dongen, W., Esmans, E. L., & Van Onckelen, H. A. (1995). Quantitative analysis of cytokinins by electrospray tandem mass spectrometry.
  • Schäfer, M., Brutting, C., Meza-Canales, I. D., Kawa, D., & Baldwin, I. T. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany, 66(16), 4873–4884. [Link]

  • Agrisera. (n.d.). Anti-Cytokinin | this compound (1mg). [Link]

  • Veselý, D., Podešvová, L., Spáčil, Z., Novák, O., Šmehilová, M., & Strnad, M. (2012). The plant hormone zeatin riboside inhibits T lymphocyte activity via adenosine A2A receptor activation. PLoS ONE, 7(6), e38980. [Link]

  • Liu, M., Li, D., Liu, Y., Zhang, D., & Wang, X. (2021). Simultaneous quantitation of cytokinin bases and their glycoconjugates with stable isotope labelling ultrahigh performance liquid chromatography mass spectrometry. Journal of Chromatography A, 1636, 461783. [Link]

  • Agrisera. (n.d.). This compound | Cytokinin ELISA quantitation kit. [Link]

  • Floková, K. (2020). Combining LC-MS/MS and genetic analysis to unravel plant hormone metabolism in Arabidopsis thaliana. Wageningen University & Research. [Link]

  • The Royal Society of Chemistry. (n.d.). Methods Extraction and quantification of CKs using High-Performance Liquid Chromatography - (High Resolution Accurate Mass) - Tandem Mass Spectrometry (HPLC-(HRAM)MS/MS). [Link]

  • Kojima, M., Kamada-Nobusada, T., Komatsu, H., Takei, K., Kuroha, T., Mizutani, M., Ashikari, M., Ueguchi-Tanaka, M., Matsuoka, M., Suzuki, K., & Sakakibara, H. (2012). Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-zeatin-O-glucosyltransferase in rice. Plant Physiology, 159(1), 357-367. [Link]

  • Kojima, M., Kamada-Nobusada, T., Komatsu, H., Takei, K., Kuroha, T., Mizutani, M., Ashikari, M., Ueguchi-Tanaka, M., Matsuoka, M., Suzuki, K., & Sakakibara, H. (2009). Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry. Plant and Cell Physiology, 50(10), 1839-1851. [Link]

  • Weiler, E. W. (1981). Quantitation of Cytokinins in Biological Samples Using Antibodies Against Zeatin Riboside. Planta, 153(4), 319-325. [Link]

  • Liu, Y., Ljung, K., & Sandahl, M. (2009). Analytical methods for cytokinins. Trends in Analytical Chemistry, 28(8), 957-967. [Link]

  • Dobrev, P. I., & Vankova, R. (2017). Analytical Determination of Auxins and Cytokinins. Methods in Molecular Biology, 1568, 19-32. [Link]

  • Kudo, T., Makita, N., Kojima, M., Takebayashi, Y., & Sakakibara, H. (2012). Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-zeatin-O-glucosyltransferase in rice. Plant Physiology, 159(1), 357-367. [Link]

  • Veselý, D., Podešvová, L., Spáčil, Z., Novák, O., Šmehilová, M., & Strnad, M. (2012). The plant hormone zeatin riboside inhibits T lymphocyte activity via adenosine A2A receptor activation. PLoS ONE, 7(6), e38980. [Link]

  • Novák, O., Hauserová, E., Amakorová, P., Doležal, K., & Strnad, M. (2003). Determination of cytokinins by mass spectrometry based on stable isotope dilution. Analytica Chimica Acta, 480(2), 207-219. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Understanding and optimizing electrospray ionization techniques for proteomic analysis. Mass Spectrometry Reviews, 20(6), 362-387. [Link]

  • Shiono, K., & Nakabayashi, R. (2017). Multi-imaging of Cytokinin and Abscisic Acid on the Roots of Rice (Oryza sativa) Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(30), 6296-6302. [Link]

  • Zhang, Y., Wang, Y., Zhang, J., & Li, H. (2018). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 23(10), 2462. [Link]

  • Pimenta, A. S., & Leal, W. G. (2017). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry. Journal of the Brazilian Chemical Society, 28, 1038-1046. [Link]

  • ResearchGate. (n.d.). LC-MS chromatogram showing the separation of 13 phytohormone standards. [Link]

  • Wójcik, A., & Kliszcz, A. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 20-27. [Link]

  • Li, H., & Chen, H. (2020). Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ionization. Journal of the American Society for Mass Spectrometry, 31(3), 675-682. [Link]

  • Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holík, J., & Strnad, M. (2012). Quantitative analysis of cytokinins in plants by liquid chromatography–single-quadrupole mass spectrometry. Journal of Chromatography A, 1258, 67-75. [Link]

Sources

Validation & Comparative

Benchmarking cis-Zeatin Riboside Quantification: A Technical Guide to Isomer-Specific Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Dilemma

In the quantification of cytokinins, cis-Zeatin Riboside (cZR) presents a unique analytical challenge. Unlike its biologically aggressive isomer trans-Zeatin Riboside (tZR), cZR is often associated with tRNA degradation pathways and stress maintenance rather than active cell proliferation.[1]

The core analytical problem is geometric isomerism. Both cZR and tZR share:

  • Identical Molecular Weight: 351.36 g/mol .

  • Identical Fragmentation Patterns: In Mass Spectrometry (MS), both ionize to

    
     352.2 
    
    
    
    and fragment to the adenine base at
    
    
    220.1.

Therefore, mass spectrometry alone cannot distinguish them. Accuracy depends entirely on chromatographic resolution or highly specific antibody affinity. This guide objectively compares the three dominant methodologies: LC-MS/MS (The Gold Standard), ELISA (High Throughput), and GC-MS (The Alternative), providing a validated protocol for the most robust method.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary quantification methods.

Table 1: Performance Matrix
FeatureLC-MS/MS (Triple Quad) ELISA (Immunoassay) GC-MS
differentiation High (Via Retention Time)Low to Medium (Antibody Dependent)High (Via Retention Time)
Sensitivity (LOD) Femtomolar (< 1 fmol)Picomolar (10–100 fmol)Picomolar (1–10 fmol)
Throughput Medium (15–20 min/sample)High (96 samples/3 hrs)Low (Requires derivatization)
Matrix Tolerance High (With SPE cleanup)Low (Prone to matrix interference)Medium
Capital Cost High ($300k+)Low ($500/kit)Medium ($100k+)
Primary Risk Co-elution of isomersCross-reactivity (False Positives)Incomplete derivatization

Deep Dive: Methodological Mechanics

Method A: LC-MS/MS (The Gold Standard)

Mechanism: This method relies on Liquid Chromatography (LC) to physically separate the cis and trans isomers before they enter the Mass Spectrometer. Since the MRM transitions are identical, the Retention Time (RT) is the only discriminatory factor.

  • Critical Requirement: You must use a deuterated internal standard specifically for the cis isomer (e.g.,

    
    ). Using a trans internal standard to quantify a cis analyte will lead to errors due to slight differences in ionization efficiency and matrix suppression at different retention times.
    
Method B: ELISA (Immunoassay)

Mechanism: Competitive binding.[2]

  • The Trap: Most commercial polyclonal antibodies are raised against tZR but have significant cross-reactivity (often 20–50%) with cZR.

  • Verdict: ELISA is suitable for estimating "Total Zeatin Ribosides" but is scientifically invalid for specifically quantifying cZR in the presence of tZR without prior chromatographic separation.

Method C: GC-MS

Mechanism: Gas Chromatography requires volatility.[1] cZR is non-volatile and requires silylation (e.g., with BSTFA).

  • The Bottleneck: The derivatization step introduces variability. Furthermore, the high temperatures in the GC injector port can sometimes induce thermal isomerization, artificially altering the cis/trans ratio.

Validated Protocol: LC-MS/MS Workflow

This protocol is designed to be self-validating through the use of dual internal standards.

Reagents & Standards
  • Extraction Solvent: Modified Bieleski buffer (Methanol:Water:Formic Acid, 75:20:5).

  • Internal Standards (IS):

    
     AND 
    
    
    
    (Add before extraction).
  • SPE Cartridges: Oasis MCX (Mixed-mode Cation Exchange) – highly recommended over C18 alone due to the basic nature of the adenine moiety.

Step-by-Step Workflow
  • Tissue Disruption: Grind 50–100 mg of plant tissue in liquid nitrogen.

  • Extraction & Spiking:

    • Add 1 mL Extraction Solvent.

    • CRITICAL: Immediately spike 10 pmol of both IS (

      
       and 
      
      
      
      ). This validates recovery for both isomers independently.
    • Incubate at -20°C for 12 hours (passive extraction).

  • Clarification: Centrifuge at 15,000

    
     g for 10 min at 4°C. Collect supernatant.
    
  • Purification (SPE - MCX):

    • Condition: 1 mL Methanol

      
       1 mL 1M Formic Acid.
      
    • Load: Apply supernatant.

    • Wash: 1 mL 1M Formic Acid (removes acidic/neutral impurities).

    • Wash: 1 mL Methanol (removes hydrophobic neutrals).

    • Elute: 1 mL 0.35M Ammonium Hydroxide in 60% Methanol (elutes basic cytokinins).

  • Evaporation: Dry eluate under nitrogen; reconstitute in 50

    
    L initial mobile phase.
    
LC-MS/MS Parameters
  • Column: C18 Reversed Phase (e.g., Acquity BEH C18, 1.7

    
    m).
    
  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: Slow ramp from 5% B to 15% B over 10 minutes. Note: A shallow gradient is required to separate the isomers.

  • MRM Transitions:

    • cZR & tZR:

      
      
      
    • IS (

      
      ): 
      
      
      

Visualizations

Diagram 1: Analytical Decision Tree

A logic flow to determine the correct instrument based on research needs.

DecisionTree Start Start: cZR Quantification IsomerSpec Is Isomer Specificity Critical? Start->IsomerSpec Throughput Sample Volume > 100/day? IsomerSpec->Throughput No (Total ZR only) Budget Budget Constraints? IsomerSpec->Budget Yes (Must separate cis/trans) LCMS METHOD: LC-MS/MS (Gold Standard) Throughput->LCMS No ELISA METHOD: ELISA (Screening Only) Throughput->ELISA Yes Budget->LCMS Low Constraints GCMS METHOD: GC-MS (Alternative) Budget->GCMS High Constraints

Caption: Decision matrix for selecting the appropriate cZR quantification method based on specificity, throughput, and resource availability.

Diagram 2: The Validated LC-MS/MS Workflow

Visualizing the extraction and purification logic to ensure data integrity.

Workflow cluster_0 Critical Validation Step Sample Plant Tissue (50mg) Extract Extraction (MeOH/H2O/FA) Sample->Extract Spike Spike IS (d5-cZR + d5-tZR) Extract->Spike Immediate SPE SPE Purification (Oasis MCX) Spike->SPE Clarified Supernatant LC LC Separation (C18 Column) SPE->LC Eluate Reconstituted MS MS/MS Detection (MRM Mode) LC->MS Retention Time Separation Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Step-by-step workflow emphasizing the early addition of Internal Standards (IS) to correct for extraction losses and matrix effects.

References

  • Novák, O., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry." Phytochemistry, 69(12), 2214-2224.[1]

  • Tarkowski, P., et al. (2010). "Analysis of Cytokinins." Methods in Molecular Biology, 655, 269-281.[1]

  • Gajdošová, S., et al. (2011). "cis-Zeatin-type cytokinins: the history of their discovery and a perspective analysis of their function." Journal of Experimental Botany, 62(3), 927–939.

  • Antoniadi, I., et al. (2015). "Cytokinin Analysis: Sample Preparation and Quantification." Bio-protocol, 5(2).

  • Agrisera. "Anti-cis-zeatin riboside | Cytokinin ELISA quantitation kit."[1] Product Documentation.

Sources

Comparative Profiling of cis-Zeatin Riboside Metabolism: A Guide for Multi-Species Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Historically dismissed as a tRNA degradation byproduct with low biological activity, cis-Zeatin riboside (cZR) and its base cis-Zeatin (cZ) are now recognized as distinct, regulated hormonal pools, particularly in monocot crops like Zea mays (Maize) and Oryza sativa (Rice).[1][2][3] This guide compares the metabolic trajectories of cZR across species, highlighting the critical divergence between the tRNA-dependent biosynthetic pathway (dominant for cis-forms) and the adenylate-IPT pathway (dominant for trans-forms).

For researchers in agro-chemistry and drug development, distinguishing these isomers is critical: cZR is not merely a precursor to trans-zeatin (tZ); it possesses unique transport characteristics, stress-response profiles, and dedicated deactivation enzymes (cis-ZOGTs) in specific crops.

The Metabolic Divergence: Biosynthesis & Origins

The primary error in early cytokinin research was assuming cZR and tZR share a common biosynthetic origin. They do not.

  • The trans-Pathway (Growth): Driven by adenylate-isopentenyltransferases (IPTs) using ATP/ADP/AMP. This is the primary driver of vegetative growth in Arabidopsis.

  • The cis-Pathway (Maintenance/Stress): Derived exclusively from the modification of tRNA. tRNA-IPTs (e.g., AtIPT2, AtIPT9) prenylate tRNA at position A37. The turnover (degradation) of this tRNA releases cZR.[4]

Key Insight for Developers: Modulating the adenylate-IPT pathway will boost tZ but may leave cZ levels unchanged. If your target crop relies on cZ for seed filling (e.g., Maize), traditional "cytokinin boosters" targeting the adenylate pathway may fail.

Diagram 1: Divergent Biosynthetic Pathways

This diagram illustrates the separation of cis and trans origins and the species-specific conjugation steps.

CytokininBiosynthesis cluster_trans Adenylate Pathway (trans-dominant) cluster_cis tRNA Pathway (cis-dominant) ATP ATP/ADP/AMP iP_nuc iP-Nucleotides ATP->iP_nuc Adenylate-IPTs DMAPP DMAPP DMAPP->iP_nuc tRNA_mod Prenylated tRNA (cis-hydroxy) DMAPP->tRNA_mod tZ trans-Zeatin (tZ) iP_nuc->tZ CYP735A (Hydroxylation) cZ cis-Zeatin (cZ) Degradation Degradation tZ->Degradation CKX tRNA tRNA (A37) tRNA->tRNA_mod tRNA-IPTs (IPT2/9) cZR This compound (cZR) tRNA_mod->cZR tRNA Decay (Nuclease) cZR->cZ LOG / 5'-Nucleotidase cZR->Degradation CKX (Oxidase) cZ_OG cZ-O-Glucoside (Storage) cZ->cZ_OG cis-ZOGT (Maize/Rice)

Caption: Divergence of tRNA-dependent (cis) and Adenylate-dependent (trans) cytokinin biosynthesis.

Species-Specific Metabolic Fates

The metabolic handling of cZR varies drastically between dicot models and monocot crops.

A. Arabidopsis thaliana (The Dicot Model) [5][6]
  • Status: cZR is a minor component, often considered a "weak" cytokinin.[6][7]

  • Receptor Affinity: The primary receptors (AHK2, AHK3, CRE1/AHK4) bind tZ with high affinity. cZ binds AHK3 but has very low affinity for CRE1.

  • Catabolism: Arabidopsis expresses Cytokinin Oxidase/Dehydrogenase (CKX) enzymes (specifically AtCKX1 and AtCKX7 ) that have a high preference for degrading cZ-types, effectively suppressing cZ accumulation during active growth.

B. Zea mays & Oryza sativa (The Monocot Crops)
  • Status: cZ and cZR are often the dominant forms, especially in roots and developing seeds.

  • Receptor Affinity: The maize receptor ZmHK1 and rice receptors respond effectively to cZ, indicating it is a bioactive hormone in these species.

  • Unique Metabolic Step (cis-ZOGT):

    • Maize and Rice possess specific enzymes: cis-Zeatin O-glucosyltransferase (cZOGT) .[1]

    • Mechanism: These enzymes glucosylate the hydroxyl group of the side chain.

    • Specificity: Unlike Arabidopsis ZOGTs which are promiscuous or tZ-preferring, Maize cisZOG1 is highly specific for cis-isomers. This suggests a dedicated regulatory mechanism to store cZ as cZ-O-glucoside (cZOG) for rapid reactivation.

Comparative Data Analysis

The following tables summarize the kinetic differences that define species-specific metabolism.

Table 1: Enzyme Specificity Comparison (Kinetic Trends)
Enzyme SystemSpeciesSubstrate Preference

(Approx)
Biological Implication
CKX1 (Oxidase) ArabidopsiscZ > tZLow (~2

M for cZ)
Rapid removal of cZ to prevent signaling.
CKX1 (Oxidase) Maize (ZmCKX1)tZ / iPVariablePreserves cZ pools in roots/kernels.
ZOGT (Conjugation) Maize (cisZOG1)cZ >>> tZ46

M (cZ)
Creates a specific storage pool for cZ.
ZOGT (Conjugation) PhaseolustZ > cZVariablePreferential storage of tZ.
Table 2: Abundance Profiles in Tissue
Tissue TypeArabidopsis Dominant IsomerRice/Maize Dominant Isomer
Shoot (Active Growth) trans-Zeatin (tZ)trans-Zeatin (tZ)
Roots trans-Zeatin / iPcis-Zeatin (cZ)
Developing Seeds MixedThis compound (cZR)
Senescence cZ levels risecZ levels remain high
Experimental Protocol: Validated Analytical Workflow

To accurately compare cZR metabolism, you must prevent cis-to-trans isomerization during extraction and achieve baseline resolution during LC-MS/MS.

Step 1: Extraction (The "Cold" Protocol)
  • Objective: Prevent enzymatic degradation and spontaneous isomerization.

  • Solvent: Bieleski’s solvent (Methanol:Water:Formic Acid, 15:4:1) at -20°C .

  • Internal Standards: Crucial. Add deuterium-labeled standards (

    
    -tZ and 
    
    
    
    -cZ) immediately upon tissue disruption.
    • Note: Using only a tZ standard to quantify cZ is invalid due to different ionization efficiencies and matrix effects.

Step 2: Purification (Solid Phase Extraction)
  • Cartridge: Mixed-mode cation exchange (MCX) or C18.

  • Procedure:

    • Load extract.

    • Wash with 1M Formic Acid (removes acidic impurities).

    • Elute with 0.35M NH

      
      OH in 60% Methanol.
      
    • Evaporate to dryness (SpeedVac, no heat).

Step 3: LC-MS/MS Separation (The Critical Step)

Standard C18 gradients often co-elute cZ and tZ. The following conditions are optimized for separation.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.05% Acetic Acid (Acetic acid provides better separation of isomers than Formic acid).

  • Mobile Phase B: Acetonitrile + 0.05% Acetic Acid.

  • Isocratic Hold: Introduce a shallow gradient or isocratic hold at ~10-15% B for 4 minutes. This is where the isomers separate.[8]

  • Transitions (MRM):

    • cZR / tZR: 352 > 220 (Quantifier).

    • cZ / tZ: 220 > 136 (Quantifier).

    • Differentiation: tZ typically elutes before cZ on standard C18 columns, but this must be confirmed with pure standards.

Diagram 2: Analytical Workflow

AnalyticalWorkflow Sample Plant Tissue (Root/Seed) Extract Extraction (-20°C MeOH/FA) Sample->Extract SPE SPE Purification (MCX/C18) Extract->SPE Spike Internal Stds (d5-cZ, d5-tZ) Spike->Extract LC UPLC Separation (Acetic Acid Phase) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Resolved Peaks Data Quantification (Isomer Ratio) MS->Data

Caption: Validated workflow for separating and quantifying cis/trans cytokinin isomers.

References
  • Gajdošová, S., et al. (2011). "Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants."[6] Journal of Experimental Botany.

  • Kudo, T., et al. (2012). "The Role of cis-Zeatin-O-Glucosyltransferase in Rice Cytokinin Metabolism." Plant Physiology.

  • Miyawaki, K., et al. (2006). "Roles of tRNA-isopentenyltransferases in the biosynthesis of cytokinins in Arabidopsis thaliana."[9] PNAS.[10][11]

  • Veach, Y.K., et al. (2003). "A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin." PNAS.[10][11]

  • Novák, O., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry." Phytochemistry.

Sources

A Comparative Guide to the Direct Signaling Role of cis-Zeatin Riboside

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of phytohormone signaling, this guide provides an in-depth, evidence-based comparison of cis-Zeatin riboside (cZR) and its role in direct cellular signaling. Moving beyond the historical classification of cis-zeatins as minor players, we will dissect the experimental data that points towards a nuanced and potentially direct function, comparing its performance with the well-established, highly active trans-Zeatin (tZ) isomer and its riboside (tZR).

The Evolving Paradigm: Is this compound a Direct Signaling Molecule?

Cytokinins (CKs) are a class of phytohormones renowned for their pivotal role in regulating cell division, growth, and a multitude of developmental processes.[1] For decades, the spotlight has been on trans-Zeatin (tZ), considered the most active form, while its geometric isomer, cis-Zeatin (cZ), and its corresponding riboside (cZR) were often relegated to the status of inactive byproducts or, at best, weakly active precursors.[2][3] This perspective was largely based on early bioassays where cZ forms showed minimal activity compared to their trans counterparts.[1]

However, cZ and its derivatives are ubiquitously present in plants, and their levels are dynamically regulated during specific developmental stages and in response to environmental stresses, often accumulating under conditions of limited growth.[4][5][6] This prevalence suggests a more significant physiological role than previously assumed.[2][7] The central question this guide addresses is: does cZR exert its effects through direct interaction with the cytokinin signaling pathway, or is its activity merely a consequence of conversion to more active forms or indirect modulation?

Comparative Analysis: cZR vs. tZR Signaling Activity

The canonical cytokinin signaling pathway is initiated by the binding of the hormone to membrane-bound histidine kinase receptors (e.g., AHKs in Arabidopsis), triggering a phosphorelay cascade that culminates in the activation of type-B response regulators (ARRs) and the regulation of target gene expression.[8] To claim a direct signaling role, cZR must be shown to effectively interact with this core machinery.

Receptor Binding Affinity: The First Checkpoint

The crucial first step in signaling is ligand-receptor binding. The active forms of cytokinins are generally considered to be the free bases (like tZ and cZ).[8] Cytokinin ribosides are often considered transport forms that require conversion to the free base to become active.[9] However, receptor affinities can vary between plant species.

While some Arabidopsis receptors, like AHK4, show little to no response to cytokinin ribosides, others, such as the maize receptor ZmHK2, exhibit similar sensitivities to both free bases and ribosides.[4][5] Studies comparing the binding of cZ and tZ have yielded varied results. In Arabidopsis receptors AHK2 and AHK3, cZ displays a much lower affinity than tZ.[10] Conversely, the maize receptor ZmHK1 shows a similar affinity for both isomers.[10] This species-specific receptor preference is a critical factor in evaluating the potential for direct cZR signaling. It has been proposed that the presence of receptors with high affinity for cZ-type cytokinins could indicate a broader physiological role in those species.[5]

cluster_membrane Plasma Membrane AHK Cytokinin Receptor (e.g., AHK3, AHK4) tZ trans-Zeatin (tZ) (High Affinity) tZ->AHK Direct Binding & Strong Activation cZ cis-Zeatin (cZ) (Low/Variable Affinity) cZ->AHK Direct Binding & Weak/Variable Activation tZR trans-Zeatin Riboside (tZR) tZR->tZ Conversion to Active Form cZR This compound (cZR) cZR->cZ Conversion to Active Form

Caption: Ligand-Receptor Interaction at the Plasma Membrane.

Downstream Signaling and Physiological Responses

Even with lower receptor affinity, cZ and cZR are not inert. Transcriptomic studies reveal that cZ can modify the expression of specific genes, for instance, positively regulating cell growth and root hair elongation under phosphate starvation, a condition where tZ appears to inhibit cell division genes.[2] This suggests that a higher cZ-to-tZ ratio can distinctly alter developmental programs.[2]

Furthermore, in plant immunity studies, cZ and tZ have been shown to differentially modulate defense responses against pathogens.[11] While high levels of tZ-type cytokinins induce resistance, cZ also contributes to the overall immune response, suggesting it has a biological effect independent of tZ.[11]

A critical piece of evidence supporting a direct role is the lack of observed cis to trans isomerization in feeding experiments with tobacco and oat cells.[1][3] This indicates that the biological effects of cZ are not simply due to its conversion into the more potent tZ isomer.[3]

Parametertrans-Zeatin (tZ) / tZ-Riboside (tZR)cis-Zeatin (cZ) / cZ-Riboside (cZR)Key References
General Activity Considered highly active; primary active form.Generally considered lowly or non-active, but with emerging physiological roles.[2],[3],[12]
Receptor Affinity High affinity for most cytokinin receptors (e.g., Arabidopsis AHKs).Lower affinity than tZ for Arabidopsis receptors; similar affinity in some species like maize.[10]
Accumulation Associated with active growth periods.Accumulates under growth-limiting conditions, stress, and specific developmental stages.[4],[5],[3]
Key Roles Promotes cell division, shoot proliferation; long-distance signaling.Regulation of growth under stress, root hair elongation, plant immunity modulation.[2],[11],[1]
Metabolism Actively metabolized and interconverted.Different metabolic fate from tZ; no evidence of in vivo isomerization to tZ.[3],[1]

Experimental Workflows for Dissecting cZR Signaling

To rigorously assess the direct signaling potential of cZR, a multi-faceted experimental approach is required. The following protocols provide a framework for comparing cZR to other cytokinins in a self-validating system.

Protocol 1: Competitive Radioligand Receptor Binding Assay

This assay directly quantifies the ability of cZR (or its free base, cZ) to compete with a high-affinity radiolabeled cytokinin for binding to a specific receptor.

Objective: To determine the binding affinity (Ki or IC50) of cZR for a cytokinin receptor relative to tZR and other cytokinins.

Methodology:

  • Receptor Preparation:

    • Express the cytokinin receptor of interest (e.g., Arabidopsis AHK4) in a heterologous system (e.g., E. coli spheroplasts or insect cell microsomes) to isolate it from endogenous plant components.

    • Prepare membrane fractions containing the receptor through centrifugation. The use of isolated membranes is critical to ensure the observed binding is specific to the receptor and not influenced by other cellular components.

  • Assay Setup:

    • In a microfuge tube, combine the membrane preparation with a constant, low concentration of a radiolabeled cytokinin, typically [3H]trans-Zeatin, which has high affinity.

    • Add increasing concentrations of unlabeled "competitor" ligands in parallel reactions: cZR, cZ, tZR, and tZ (as a positive control).

  • Incubation and Separation:

    • Incubate the reactions on ice to allow binding to reach equilibrium (typically 40-60 minutes).[9]

    • Separate the bound from unbound radioligand by centrifuging the mixture to pellet the membranes.[9] Promptly and completely remove the supernatant.

  • Quantification:

    • Resuspend the pellet in a solvent (e.g., 96% ethanol) to extract the bound radioligand.[9]

    • Measure the radioactivity in the extract using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand). A higher IC50 indicates lower binding affinity.

Caption: Workflow for Competitive Receptor Binding Assay.

Protocol 2: Cytokinin Metabolism Analysis via Isotope Labeling

This protocol is essential to verify that the observed biological activity of exogenously applied cZR is not due to its conversion to tZ or other active forms.

Objective: To trace the metabolic fate of cZR within plant cells or tissues.

Methodology:

  • System Preparation:

    • Use a sterile plant cell suspension culture (e.g., tobacco BY-2) or tissue explants. Cell cultures provide a homogenous system for analyzing uptake and metabolism.

  • Isotope Feeding:

    • Introduce a known amount of isotopically labeled cZR (e.g., [3H]cZR or 13C-labeled cZR) to the culture medium.

  • Time-Course Sampling:

    • Harvest cells at various time points after introducing the labeled cZR (e.g., 5, 15, 30, 60 minutes).[1] This allows for the tracking of metabolic changes over time.

  • Extraction of Cytokinins:

    • Immediately quench metabolic activity by freezing the samples in liquid nitrogen.

    • Extract the cytokinins using an appropriate extraction buffer (e.g., a modified Bieleski buffer).[13]

  • Purification and Analysis:

    • Purify the cytokinin fraction from the crude extract using solid-phase extraction (SPE) methods.[13]

    • Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Identify and quantify the labeled compounds at each time point.

    • Determine the percentage of the original labeled cZR that has been converted into other metabolites (e.g., cZ, cZ-glucosides, or, critically, tZ). The absence of a labeled tZ peak would be strong evidence against cis-trans isomerization.[1]

Caption: Workflow for Cytokinin Metabolism Analysis.

Synthesis and Future Directions

The evidence indicates that this compound and its derivatives occupy a more complex and significant role in plant physiology than previously acknowledged. While they are generally less active than their trans-isomers in conventional bioassays, they are not inert.

  • Evidence for Direct Signaling: The lack of in vivo conversion to tZ, coupled with distinct gene expression profiles and physiological responses, strongly suggests that cZ-type cytokinins can act directly.[1][2][3] Their activity is likely mediated through the canonical cytokinin receptors, albeit with lower affinity in some species.[10]

  • A Role as Modulators: It is plausible that cZ-type cytokinins function as delicate modulators of cytokinin responses, particularly under stress conditions where their concentrations increase while tZ levels may fall.[2][4] They could act as weak agonists or even antagonists, competing with tZ for receptor binding to fine-tune the plant's response to its environment.[5]

For researchers, the key takeaway is that cZR should not be dismissed. Its direct signaling potential is context-dependent, relying on the specific receptor repertoire of the plant species and the prevailing physiological conditions. Future research using genome editing to modify receptor specificities or knockout genes involved in cZ metabolism will be instrumental in fully elucidating the unique signaling pathways and functions of this once-overlooked class of cytokinins.

References

  • Gajdošová, S., Spíchal, L., Kamínek, M., Hoyerová, K., Novák, O., Dobrev, P. I., ... & Motyka, V. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827-2840. [Link]

  • Schäfer, M., Brütting, C., Meza-Canales, I. D., Kawa, D., & Baldwin, I. T. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany, 66(16), 4873-4884. [Link]

  • ResearchGate. (2015). (PDF) The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. [Link]

  • ResearchGate. (2011). (PDF) Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. [Link]

  • Großkinsky, D. K., Edelsbrunner, K., Pfeifhofer, H., van der Graaff, E., Roitsch, T. (2013). Cis- and trans-zeatin differentially modulate plant immunity. Plant Signaling & Behavior, 8(8), e25023. [Link]

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]

  • Agrisera. This compound | Cytokinin ELISA quantitation kit. [Link]

  • Gajdošová, S., Spíchal, L., Kamínek, M., Hoyerová, K., Novák, O., Dobrev, P. I., ... & Motyka, V. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827-2840. [Link]

  • Schäfer, M., Brütting, C., Meza-Canales, I. D., Kawa, D., & Baldwin, I. T. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. PubMed, 25999411. [Link]

  • Kudo, T., Kiba, T., & Sakakibara, H. (2012). Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice. Plant Physiology, 160(1), 319-331. [Link]

  • ResearchGate. (2005). (PDF) Analytical methods for cytokinins. [Link]

  • Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany, 66(7), 1851-1863. [Link]

  • Spíchal, L. (2012). Bacterial assay to study plant sensor histidine kinases. Methods in Molecular Biology, 779, 139-147.
  • Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany, 66(7), 1851-1863. [Link]

  • Nisler, J., Zatloukal, M., Popa, I., Doležal, K., & Spíchal, L. (2018). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 19(9), 2538. [Link]

  • Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holubová, K., Mik, V., ... & Spíchal, L. (2012). Purification protocol for cytokinins using multi-StageTips (STop And Go Extraction Tips). Journal of Chromatography A, 1234, 12-19. [Link]

  • Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holubová, K., Mik, V., ... & Spíchal, L. (2012). Purification protocol for cytokinins using multi-StageTips (STop And Go Extraction Tips). Journal of Chromatography A, 1234, 12-19. [Link]

  • Frébort, I., Šebela, M., Galuszka, P., Werner, T., Schmülling, T., & Peč, P. (2002). Cytokinin oxidase/cytokinin dehydrogenase assay: optimized procedures and applications. Analytical Biochemistry, 306(1), 1-7. [Link]

Sources

Comparative Analysis of Cytokinin Receptor Affinity: cis-Zeatin Riboside (cZR)

[1][2]

Executive Summary

cis-Zeatin riboside (cZR) has historically been marginalized as a biological byproduct of tRNA degradation with negligible activity.[1] However, recent data challenges this view, identifying cZR as a critical stress-response ligand (particularly in phosphate starvation) and a major cytokinin form in monocots like maize and rice.

For drug development and agrochemical researchers, the critical distinction lies in receptor specificity . While the trans-zeatin (tZ) specific receptor AHK4 (CRE1) in Arabidopsis shows negligible affinity for cZR, the AHK3 receptor maintains a specific "recognition window" for cis-isomers. Furthermore, monocot receptors (e.g., ZmHK1 ) display a significantly higher tolerance for cZ-types, suggesting a divergent evolutionary trajectory for cytokinin perception.

This guide analyzes the binding kinetics, structural constraints, and experimental validation of cZR affinity across key plant receptors.

The Biological Context: Ligand vs. Pro-Hormone

Before analyzing affinity, it is crucial to distinguish between the free base (cis-Zeatin, cZ) and the riboside (cZR) .

  • The Riboside Penalty: In general, cytokinin receptors (HKs) bind free bases with high affinity (

    
     in low nM range). Ribosylation at the 
    
    
    position (as in cZR) typically reduces affinity by 1-2 orders of magnitude.
  • The Activation Step: cZR often acts as a transport form. High biological activity observed in bioassays often results from the enzymatic conversion of cZR to cZ by LOG (Lonely Guy) phosphoribohydrolases, rather than direct receptor binding.

  • Direct Binding: However, specific receptors (AHK3, ZmHK1) retain measurable affinity for the riboside form, allowing cZR to act as a weak agonist or a competitive modulator in high-concentration environments (e.g., vascular tissue).

Comparative Receptor Affinity Data

The following data synthesizes binding assays from Arabidopsis thaliana (dicot) and Zea mays (monocot).

Table 1: Receptor Specificity Profiles ( / Relative Affinity)
ReceptorSpeciesPrimary LigandcZR Affinity StatusExperimental Insight
AHK4 (CRE1) Arabidopsistrans-Zeatin (tZ)Negligible Highly specific to tZ.[2][3] Does not effectively recognize the cis-isomer or ribosylated forms.
AHK3 ArabidopsistZ, cZ, DihydrozeatinLow - Moderate Unique among Arabidopsis receptors.[2] Retains "true binding activity" for cZ and cZR, though affinity is ~10-100x lower than for tZ.[2][4]
AHK2 ArabidopsistZ, iPVery Low Similar profile to AHK4; predominantly recognizes tZ and iP (Isopentenyladenine).
ZmHK1 MaizetZ, cZHigh Shows comparable affinity for cis and trans isomers. cZR binds more effectively here than in AHK4.
OsHK3/4 RicetZ, cZHigh Rice receptors do not discriminate against cZ-types as sharply as Arabidopsis receptors.

Key Finding: AHK3 is the primary sensor for cZ-type cytokinins in Arabidopsis, mediating stress responses (e.g., phosphate starvation) where cZ/cZR levels accumulate.

Structural Basis of Affinity

The differential affinity lies in the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain.

  • The Hydrophobic Pocket: The CHASE domain contains a hydrophobic cavity that accommodates the adenine moiety.

  • Isomer Steric Hindrance: The trans-isomer of zeatin fits linearly into the binding pocket of AHK4. The cis-isomer introduces a "kink" in the side chain.

    • AHK4: The pocket is rigid; the cis-kink causes steric clashes, preventing hydrogen bond formation between the

      
       side chain and key residues (e.g., Asp/Tyr).
      
    • AHK3: The pocket is more flexible, allowing it to accommodate the bent conformation of cZ and the bulky ribose group of cZR, albeit with reduced binding energy.

Experimental Protocols for Validation

To validate cZR affinity, two distinct methodologies are recommended. The Bacterial Reporter Assay measures functional activation, while the Live-Cell Binding Assay measures physical affinity.

Protocol A: Bacterial Reporter Assay (Functional)

Objective: Determine if cZR can trigger the phosphorelay in a heterologous system.

System: E. coli strain KMI001 (


  • Preparation:

    • Transform E. coli with plasmid vector carrying the specific HK gene (e.g., AHK3 or AHK4).

    • Grow overnight in LB medium with appropriate antibiotics at 37°C.

  • Induction:

    • Dilute culture 1:100 into fresh medium. Grow to

      
      .
      
    • Add IPTG (0.1 - 0.5 mM) to induce receptor expression. Incubate at 25°C for 4 hours (lower temperature aids proper folding of plant proteins).

  • Ligand Incubation:

    • Aliquot culture into 96-well plates.

    • Add cZR in a concentration gradient (

      
       M to 
      
      
      M). Include tZ as a positive control and DMSO as a negative control.
    • Incubate at 25°C for 12–16 hours with shaking.

  • Measurement:

    • Add

      
      -galactosidase substrate (ONPG).
      
    • Incubate until yellow color develops.

    • Measure absorbance at 420 nm (

      
      ) and 600 nm (
      
      
      ).
    • Calculation: Miller Units

      
      .
      
Protocol B: Competitive Binding Assay (Physical)

Objective: Determine


System: E. coli spheroplasts or Yeast microsomes expressing the receptor.

  • Spheroplast Preparation:

    • Harvest induced bacterial cells.

    • Treat with lysozyme/EDTA on ice to remove the cell wall, exposing the periplasmic CHASE domain.

  • Binding Reaction:

    • Mix spheroplasts with

      
      -trans-Zeatin (fixed concentration, e.g., 2-5 nM).
      
    • Add unlabeled cZR (competitor) in increasing concentrations (

      
       M to 
      
      
      M).
    • Total Binding:

      
      -tZ + Buffer.
      
    • Non-Specific Binding:

      
      -tZ + 1000x excess unlabeled tZ.
      
  • Incubation:

    • Incubate on ice (0-4°C) for 30-60 minutes. (Low temperature prevents metabolic conversion of ligands).

  • Separation:

    • Filter through glass fiber filters (GF/C) pre-soaked in polyethylenimine.

    • Wash 3x with ice-cold buffer to remove unbound ligand.

  • Quantification:

    • Measure radioactivity (CPM) via liquid scintillation counting.

    • Plot % Displacement vs. Log[cZR] to calculate

      
      .
      

Visualizing the Signaling Pathway

The following diagram illustrates the specific pathway activation where AHK3 acts as the primary gateway for cZR signaling, contrasting with the AHK4 pathway.

CytokininSignalingcluster_ligandsLigandscluster_receptorsReceptors (PM/ER)cluster_relayPhosphorelaytZtrans-Zeatin(High Affinity)AHK4AHK4 / CRE1(tZ Specific)tZ->AHK4Strong BindingAHK3AHK3(Broad Specificity)tZ->AHK3cZRThis compound(Low Affinity)cZR->AHK4No BindingcZR->AHK3Weak/ModerateBindingResponse_StressStress Response(Phosphate Starvation)cZR->Response_StressVia AHK3AHPsAHPs(Phosphotransfer)AHK4->AHPsAHK3->AHPsARR_BType-B ARRs(Transcription Factors)AHPs->ARR_BResponse_ShootShoot GrowthCell DivisionARR_B->Response_ShootARR_B->Response_Stress

Caption: Differential signaling activation. AHK4 rejects cZR, while AHK3 integrates cZR signals, primarily driving stress adaptation responses rather than primary growth.

Implications for Development

  • Agrochemicals: Synthetic cytokinins designed to mimic cZR could selectively target stress-response pathways (via AHK3) without hyper-activating shoot growth (via AHK4), potentially creating "stress-tolerant" but "non-elongating" crop phenotypes.

  • Species Specificity: Compounds based on the cis-isomer scaffold may be highly effective in monocot crops (Corn, Rice) due to the higher affinity of ZmHK/OsHK receptors, while showing lower efficacy in dicot weeds.

References

  • Romanov, G. A., et al. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay.[4] Journal of Experimental Botany.

  • Lomin, S. N., et al. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands.[5] Journal of Experimental Botany.

  • Spíchal, L., et al. (2004). Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay.[3] Plant and Cell Physiology.

  • Yonekura-Sakakibara, K., et al. (2004). Molecular Characterization of Cytokinin-Responsive Histidine Kinases in Maize. Differential Ligand Preferences and Response to cis-Zeatin.[2][3][6][7][8] Plant Physiology.

  • Stolz, A., et al. (2011). The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors.[8] The Plant Journal.

Validating the Metabolic Conversion of cis-Zeatin Riboside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate metabolic pathways of plant hormones is paramount. Cytokinins, a class of phytohormones, are central to regulating cell division, growth, and differentiation.[1][2] Among these, the activity profile of different isomers, particularly cis- and trans-zeatin, can have profound effects on physiological outcomes.[3][4][5] This guide provides a comprehensive, technically robust framework for validating the conversion of cis-Zeatin riboside (cZR) into other cytokinin forms, offering a comparative analysis of methodologies and the underlying enzymatic logic.

The Significance of Cytokinin Isomerization and Metabolism

Cytokinins exist in various forms, with trans-zeatin (tZ) generally considered the most active isomer.[3][4] Conversely, cis-zeatin (cZ) and its riboside (cZR) have historically been viewed as less active or inactive.[3][4] However, recent studies suggest that cZ and cZR are not merely metabolic byproducts but may have distinct physiological roles, particularly under specific stress conditions or during certain developmental stages.[6] The potential conversion of the more abundant but less active cis-isomers to the highly active trans-isomers is a critical area of investigation. Validating this conversion is essential for accurately interpreting cytokinin activity and for developing novel strategies in agriculture and pharmacology.

The central hypothesis to be tested is whether a given biological system (e.g., a plant extract) possesses the enzymatic machinery to convert cZR into other cytokinin forms, including its more active trans-isomer. This process involves several key enzymatic steps, which are outlined in the following sections.

The Cytokinin Conversion Pathway: A Mechanistic Overview

The metabolic journey of cZR to other cytokinin forms is not a single-step reaction but a cascade of enzymatic modifications. The primary enzymes involved in this pathway are crucial for understanding the conversion process.

  • Phosphoribohydrolases (LOG enzymes): The LONELY GUY (LOG) family of enzymes are responsible for the direct activation of cytokinin riboside 5'-monophosphates to their free-base forms.[7][8] This is a critical step in producing biologically active cytokinins.

  • cis-trans Isomerases: The existence of a specific zeatin cis-trans isomerase has been proposed, which would directly convert cZ or its derivatives to their trans counterparts.[9][10] While its definitive identification in all plant species is ongoing, its potential role is a key focus of this validation guide.

  • Glucosyltransferases and Glucosidases: Cytokinins can be inactivated by glucosylation (addition of a glucose molecule) and reactivated by the removal of this glucose moiety by glucosidases. These enzymes play a role in maintaining cytokinin homeostasis.

  • Cytokinin Oxidases/Dehydrogenases (CKX): These enzymes irreversibly degrade cytokinins, thus controlling their overall levels in the plant.[8]

The interplay of these enzymes determines the final balance of different cytokinin forms and their overall physiological effect.

Cytokinin_Conversion_Pathway cZR This compound (cZR) cZ cis-Zeatin (cZ) cZR->cZ LOG enzymes tZ trans-Zeatin (tZ) cZ->tZ Zeatin cis-trans Isomerase cZ_inactive Inactive cZ Glucosides cZ->cZ_inactive Glucosyltransferase degradation Degradation Products cZ->degradation CKX tZR trans-Zeatin Riboside (tZR) tZ->tZR Glycosylation (reverse of LOG) tZ_inactive Inactive tZ Glucosides tZ->tZ_inactive Glucosyltransferase tZ->degradation CKX cZ_inactive->cZ Glucosidase tZ_inactive->tZ Glucosidase

Caption: The Cytokinin Metabolic Pathway.

Experimental Validation: An In Vitro Approach

To definitively validate the conversion of cZR, an in vitro assay using a crude protein extract from the plant tissue of interest provides a controlled environment. This approach allows for the direct assessment of enzymatic activity without the complexities of whole-organism metabolism.

This protocol outlines the key steps for performing an in vitro conversion assay. The causality behind each step is explained to provide a deeper understanding of the experimental design.

A. Preparation of Crude Protein Extract:

  • Tissue Homogenization: Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Rationale: Rapid freezing and grinding in a frozen state prevent protein degradation and preserve enzymatic activity.

  • Extraction Buffer: Resuspend the powdered tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail).

    • Rationale: The buffer maintains a stable pH, and the inclusion of protease inhibitors is crucial to prevent the degradation of the enzymes of interest by endogenous proteases.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Rationale: This step clarifies the extract, removing insoluble components and leaving the soluble proteins, including the enzymes of interest, in the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay.

    • Rationale: Normalizing the amount of protein used in each reaction is essential for comparing results across different experiments.

B. In Vitro Conversion Reaction:

  • Reaction Setup: In a microcentrifuge tube, combine the crude protein extract (a standardized amount, e.g., 50-100 µg), a reaction buffer (similar to the extraction buffer but without protease inhibitors for the reaction itself), and the substrate, cZR (at a final concentration of, for example, 10 µM).

  • Control Reactions:

    • No Enzyme Control: A reaction containing all components except the protein extract. This accounts for any non-enzymatic conversion of cZR.

    • Boiled Enzyme Control: A reaction containing a protein extract that has been boiled for 10 minutes prior to addition. This serves as a negative control to demonstrate that the observed conversion is indeed enzymatic.

  • Incubation: Incubate all reaction tubes at an optimal temperature for the plant species' enzymes (typically 25-37°C) for a defined period (e.g., 1-4 hours).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold methanol or by flash-freezing in liquid nitrogen.

    • Rationale: Rapidly denaturing the enzymes is critical to stop the reaction at a specific time point, allowing for accurate measurement of the products formed.

Experimental_Workflow start Start: Plant Tissue homogenization 1. Homogenization (Liquid Nitrogen) start->homogenization extraction 2. Protein Extraction (Extraction Buffer) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation quantification 4. Protein Quantification centrifugation->quantification reaction_setup 5. In Vitro Reaction Setup (cZR + Enzyme) quantification->reaction_setup incubation 6. Incubation reaction_setup->incubation termination 7. Reaction Termination incubation->termination analysis 8. LC-MS/MS Analysis termination->analysis end End: Data Interpretation analysis->end

Caption: In Vitro cZR Conversion Workflow.

Analytical Validation: Quantifying Cytokinin Conversion

Accurate quantification of the different cytokinin forms in the reaction mixture is the cornerstone of this validation guide. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[11][12][13][14]

A. Sample Preparation:

  • Solid-Phase Extraction (SPE): The terminated reaction mixture should be purified to remove salts and other interfering substances. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) is highly effective for cytokinin purification.[10][15]

    • Rationale: SPE is a critical step to concentrate the analytes of interest and remove matrix components that can interfere with the LC-MS/MS analysis, leading to more accurate and reproducible results.

  • Elution and Evaporation: Elute the cytokinins from the SPE cartridge using an appropriate solvent (e.g., 0.35 M NH4OH in 60% methanol).[15] Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column to separate the different cytokinin isomers and metabolites. A gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile is typically employed.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each cytokinin to be quantified, ensuring high selectivity.

    • Rationale: MRM is a highly specific and sensitive detection method that allows for the accurate quantification of target analytes even in complex mixtures.

  • Quantification: Use a calibration curve generated from authentic standards of cZR, cZ, tZR, and tZ to quantify the amounts of each compound in the samples. The use of stable isotope-labeled internal standards is highly recommended for the most accurate quantification.[10]

Data Interpretation and Comparative Analysis

The quantitative data obtained from the LC-MS/MS analysis will allow for a direct comparison between the control and experimental samples.

Table 1: Hypothetical Comparative Data for cZR Conversion

AnalyteNo Enzyme Control (pmol)Boiled Enzyme Control (pmol)Experimental Reaction (pmol)
This compound (cZR)1000998650
cis-Zeatin (cZ)< 1< 1150
trans-Zeatin Riboside (tZR)< 1< 150
trans-Zeatin (tZ)< 1< 1100

Interpretation of Results:

  • A significant decrease in cZR in the experimental reaction compared to the controls indicates enzymatic activity.

  • The appearance of cZ, tZR, and tZ in the experimental sample provides direct evidence of conversion.

  • The relative amounts of the different products can offer insights into the dominant enzymatic activities in the extract (e.g., a high level of cZ suggests strong LOG activity, while the presence of tZ indicates isomerase activity).

Conclusion and Future Directions

This guide provides a robust framework for validating the conversion of cZR to other cytokinin forms. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently assess the metabolic potential of their biological systems. The ability to accurately quantify these conversions is not only crucial for fundamental plant science research but also holds significant potential for applications in agriculture, where manipulating cytokinin levels can impact crop yield and stress tolerance, and in drug development, where plant-derived compounds and their metabolic pathways are a rich source of novel therapeutic agents.

Further investigations could involve the use of purified recombinant enzymes to dissect the specific roles of individual LOG and isomerase proteins in the conversion process. Additionally, in vivo labeling studies using stable isotope-labeled cZR can provide a more dynamic view of its metabolic fate within a whole organism.

References

  • Gajdošová, S., Spíchal, L., Kamínek, M., Hoyerová, K., Novák, O., Dobrev, P. I., ... & Strnad, M. (2011). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany, 62(8), 2827-2840. Retrieved from [Link]

  • Großkinsky, D. K., Edelsbrunner, K., Pfeifhofer, H. W., van der Graaff, E., & Roitsch, T. (2013). Cis-and trans-zeatin differentially modulate plant immunity. Plant signaling & behavior, 8(7), e24888. Retrieved from [Link]

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A Researcher's Guide to Cytokinin Conjugates: Functional Comparison of cis-Zeatin Aglycone and its Riboside Glucosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Language of Cytokinins

Cytokinins (CKs) are a class of phytohormones fundamental to the regulation of plant growth, development, and physiological processes, including cell division, organ formation, and senescence delay[1]. Among the naturally occurring isoprenoid cytokinins, zeatin is a key player, existing primarily as two geometric isomers: trans-Zeatin (tZ) and cis-Zeatin (cZ)[2]. While trans-zeatin has long been recognized as the highly active form, cis-zeatin, once dismissed as a weakly active byproduct, is now understood to have distinct and significant physiological roles, particularly in modulating responses to environmental stress[3][4][5].

The bioactivity of cytokinins is tightly controlled through a complex network of metabolic pathways, including biosynthesis, degradation, and conjugation. Glycosylation—the attachment of a sugar moiety (like glucose or ribose)—is a primary mechanism for modulating the activity, transport, and storage of the active hormone. This guide provides an in-depth functional comparison between the active aglycone, cis-Zeatin (cZ), and its conjugated forms, specifically its riboside and glucosides. We will explore how these modifications dictate their metabolic fate, receptor interaction, and ultimate biological output, supported by established experimental frameworks for their evaluation.

Metabolic Fate and Homeostasis: The Role of Conjugation

The cellular concentration of active cytokinin is a critical determinant of the plant's developmental program. Conjugation serves as a sophisticated control system to reversibly or irreversibly sequester the active aglycone. The primary conjugated forms of cis-Zeatin are its riboside (cZR), O-glucosides (cZOG), and N-glucosides (cZ7G, cZ9G).

  • cis-Zeatin Riboside (cZR): Generally considered a transport and precursor form with minimal intrinsic activity. It can be readily converted to the active cZ base by LONELY GUY (LOG) family enzymes[1][2].

  • O-Glucosides (cZOG): Formed by the action of O-glucosyltransferases (UGTs), which in some species show a preference for cZ over tZ[6][7]. This conjugation is typically reversible, catalyzed by β-glucosidases, positioning O-glucosides as stable, inactive storage forms that can release the active hormone when required[2].

  • N-Glucosides (cZ7G, cZ9G): Historically viewed as irreversibly inactivated, terminal products of cytokinin metabolism[8][9]. This is because the N-glycosidic bond is highly stable. However, emerging evidence suggests that N-glucosides of trans-zeatin can be metabolized in vivo to release the active free base, hinting at a more complex role than mere degradation[8][9][10]. While they cannot directly activate the signaling pathway, their slow conversion may contribute to long-term hormonal responses[8].

The interconversion between these forms is a dynamic process that dictates the pool of active cZ available to interact with cellular receptors.

Cytokinin_Metabolism cZR This compound (cZR) (Transport/Precursor) cZ cis-Zeatin (cZ) (Active Aglycone) cZR->cZ LOG enzymes cZ->cZR Ribosylation cZOG cis-Zeatin-O-glucoside (cZOG) (Reversible Storage) cZ->cZOG UGTs (O-glycosylation) cZNG cis-Zeatin-N-glucosides (cZ7G, cZ9G) (Stable Deactivation) cZ->cZNG UGTs (N-glycosylation) Degradation Degradation Products cZ->Degradation CKX enzymes cZOG->cZ β-glucosidases

Caption: Metabolic pathways of cis-Zeatin (cZ) and its conjugates.

Direct Biological Activity: The Aglycone-Receptor Interaction

The canonical cytokinin signaling pathway is initiated when the active free base (aglycone) binds to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors located in the endoplasmic reticulum membrane[6]. This binding event triggers a multi-step phosphorelay cascade that culminates in the activation of Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes[6].

Crucially, the addition of a ribose or glucose moiety sterically hinders the cytokinin molecule from fitting into the binding pocket of the AHK receptors. Consequently, cZR, cZOG, and cZ-N-glucosides are considered biologically inactive in their conjugated state because they cannot directly initiate the signaling cascade[8][9]. Any biological activity observed in plant bioassays following the application of these conjugated forms is almost certainly attributable to their metabolic conversion back to the active cZ aglycone[8]. This distinction is fundamental: cZ is the direct effector, while its glucosides are precursors or storage forms.

Signaling_Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor AHP AHP (Histidine Phosphotransfer) AHK->AHP Phosphorelay ARR_B Type-B ARR (Inactive) AHP->ARR_B Phosphorelay ARR_B_active Type-B ARR (Active Transcription Factor) ARR_B->ARR_B_active Phosphorylation Gene Cytokinin-Responsive Genes ARR_B_active->Gene Activates Transcription cZ cis-Zeatin (Aglycone) cZ->AHK Binds & Activates Conjugates Glucosides / Ribosides (cZR, cZOG, cZNG) NoBinding X Conjugates->NoBinding NoBinding->AHK

Caption: Simplified cytokinin signaling pathway activation.

Comparative Efficacy in Biological Assays

The functional differences between cZ and its conjugates are quantified using classical cytokinin bioassays. These assays measure distinct physiological responses, such as cell proliferation, senescence delay, and pigment synthesis. The results consistently demonstrate the superior activity of the aglycone.

BioassayOrganism/SystemParameter Measuredcis-Zeatin (cZ) Activitycis-Zeatin Conjugate Activity (Glucosides/Ribosides)Rationale for Difference
Callus Growth Nicotiana tabacum (Tobacco)Fresh Weight IncreaseModerately ActiveVery Low to Negligible[11]Assay depends on direct stimulation of cell division, requiring the active aglycone to initiate the signaling pathway.
Chlorophyll Retention Avena sativa (Oat) Leaf SegmentsChlorophyll ContentActive[3]Low; N-glucosides may show delayed activity[2]cZ directly inhibits senescence genes. Activity of conjugates relies on slow conversion back to cZ over the assay period.
Root Elongation Oryza sativa (Rice)Inhibition of Root GrowthActive Inhibitor[7]Weakly InhibitoryHigh levels of active cytokinin inhibit root growth; conjugates are less effective due to poor conversion/uptake.
Betacyanin Synthesis Amaranthus caudatusRed Pigment AccumulationWeakly Active[12][13]Negligible[13]This response is highly sensitive to cytokinin structure, with cZ showing much lower activity than tZ.

Key Insight: In short-term assays, the activity of glucosides is minimal. In long-term assays (e.g., callus growth over weeks), some activity from O-glucosides and even N-glucosides may be observed. This is not due to the activity of the conjugate itself, but rather the slow, enzymatic release of the active cZ aglycone over time[8].

Experimental Protocols: A Self-Validating Framework

To empirically validate these functional differences, standardized bioassays are essential. The inclusion of proper controls ensures that the observed effects are directly attributable to the compound being tested.

Protocol 1: Oat Leaf Chlorophyll Retention (Senescence) Assay

This assay measures the ability of a cytokinin to delay the degradation of chlorophyll in detached leaves, a hallmark of senescence.

Causality: Active cytokinins suppress the expression of senescence-associated genes, thus preserving chlorophyll. The rate of chlorophyll loss is inversely proportional to the concentration of active cytokinin that the leaf tissue can perceive.

Workflow_Chlorophyll_Assay Start 1. Prepare Leaf Segments (e.g., 1 cm from 8-day-old oat seedlings) PrepareTx 2. Prepare Treatment Solutions (cZ, cZOG, cZNG, Controls in DMSO/Water) Start->PrepareTx Incubate 3. Incubate Segments (Float segments on solutions in Petri dishes) PrepareTx->Incubate Dark 4. Dark Incubation (72-96 hours at 25°C to induce senescence) Incubate->Dark Extract 5. Extract Chlorophyll (Incubate segments in 80% Ethanol) Dark->Extract Measure 6. Measure Absorbance (Spectrophotometer at 663 nm) Extract->Measure Analyze 7. Analyze Data (Compare treatments to negative control) Measure->Analyze

Caption: Experimental workflow for the chlorophyll retention bioassay.

Step-by-Step Methodology:

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 8 days.

  • Leaf Excision: Using a sharp razor blade, cut 1 cm segments from the middle of the primary leaves.

  • Treatment Preparation:

    • Prepare stock solutions of cis-Zeatin, cZOG, and cZNG in DMSO.

    • Create a dilution series (e.g., 0.01, 0.1, 1, 10 µM) for each compound in sterile water.

    • Negative Control: Sterile water with an equivalent concentration of DMSO. This validates that the solvent has no effect.

    • Positive Control: A dilution series of trans-Zeatin or Benzyladenine (BAP). This confirms the assay is responsive to a known active cytokinin.

  • Incubation: Float 5-10 leaf segments on 5 mL of each test solution in a Petri dish. Seal the dishes with paraffin film.

  • Senescence Induction: Place the dishes in complete darkness at room temperature (~25°C) for 72-96 hours.

  • Chlorophyll Extraction:

    • Remove segments from the solutions, blot dry, and place them in a test tube with 5 mL of 80% ethanol.

    • Incubate in the dark at room temperature until the tissue is fully bleached (approx. 24 hours).

  • Quantification: Measure the absorbance of the ethanol extract at 663 nm using a spectrophotometer. Use 80% ethanol as a blank.

  • Data Analysis: Express the results as a percentage of the chlorophyll content of segments extracted at time zero (before dark incubation). Higher absorbance values indicate greater chlorophyll retention and thus higher cytokinin activity.

Protocol 2: Tobacco Callus Growth Assay

This assay assesses the ability of a compound to stimulate cell division and proliferation in undifferentiated plant tissue.

Causality: Cytokinins, in the presence of an auxin, are required to stimulate the G1-to-S phase transition of the cell cycle in tobacco callus. The increase in callus fresh weight is directly proportional to the mitogenic activity of the test compound.

Step-by-Step Methodology:

  • Culture Medium: Prepare Murashige and Skoog (MS) basal medium supplemented with sucrose (30 g/L), an auxin like Naphthaleneacetic acid (NAA) (e.g., 2 mg/L), and solidified with agar (8 g/L). Autoclave to sterilize.

  • Treatment Preparation:

    • Prepare filter-sterilized stock solutions of cZ and its conjugates.

    • While the autoclaved MS medium is cooling but still liquid (~50-60°C), add the test compounds to achieve the desired final concentrations (e.g., 0.01 to 10 µM).

    • Negative Control: MS medium with auxin but no cytokinin. This is critical to show the absolute requirement of cytokinin for proliferation.

    • Positive Control: MS medium with a known active cytokinin like trans-Zeatin.

  • Plating: Pour the medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: Aseptically transfer a small piece (approx. 100 mg) of established tobacco (Nicotiana tabacum cv. Wisconsin No. 38) callus onto the center of each plate.

  • Incubation: Seal the plates and incubate in a growth chamber (e.g., 25°C, 16h light/8h dark cycle) for 3-4 weeks.

  • Quantification: Carefully remove the callus from the agar and measure its final fresh weight.

  • Data Analysis: Calculate the increase in fresh weight over the incubation period. Plot the fresh weight increase against the concentration of the test compound to determine the dose-response curve.

Conclusion and Outlook

The functional distinction between cis-Zeatin and its riboside glucosides is a clear example of metabolic regulation controlling hormone activity.

  • cis-Zeatin (Aglycone): The biologically active molecule that directly binds to receptors and initiates the cytokinin signaling cascade. Its activity, while generally lower than its trans isomer, is crucial for specific developmental and stress-response pathways.

  • This compound Glucosides: These conjugated forms are functionally distinct. They serve as transport (ribosides), reversible storage (O-glucosides), and stable deactivation (N-glucosides) forms. They are not directly active and rely entirely on enzymatic conversion to the cZ aglycone to elicit a biological response.

For researchers in plant science and drug development, understanding this distinction is paramount. When designing experiments, one must consider the metabolic stability and conversion potential of the applied compound. Using a cZ-glucoside may be advantageous for achieving a slow, sustained release of the active hormone in long-term tissue culture, whereas direct application of cZ is necessary to study the immediate effects of signal pathway activation. Future research into the specific transporters of these conjugates and the enzymes that regulate their interconversion will further illuminate the nuanced role of cis-zeatins in plant life.

References

  • MDPI. (n.d.). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI.
  • National Institutes of Health (NIH). (2020, May 29). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. NIH.
  • Frontiers. (2020, June 4). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers.
  • Oxford Academic. (n.d.). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Oxford Academic.
  • ResearchGate. (n.d.). Reaction mediated by the cis-zeatin O-glucosyltransferase. ResearchGate.
  • BenchChem. (n.d.). A comparative analysis of the biological activity of cis-Zeatin and trans-Zeatin. BenchChem.
  • Frontiers. (n.d.). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. Frontiers.
  • PMC. (n.d.). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. PMC.
  • PLOS ONE. (2020, May 7). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLOS ONE.
  • Chemicalbook. (2024, January 10). What is the difference between trans-zeatin and Cis-Zeatin. Chemicalbook.
  • Oxford Academic. (2015, May 21). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Oxford Academic.
  • PubMed Central (PMC). (n.d.). Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice. PMC.
  • Frontiers. (2016, August 22). Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance. Frontiers.
  • ResearchGate. (2020, June 5). (PDF) New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. ResearchGate.
  • ResearchGate. (n.d.). (PDF) Cis- and trans-zeatin differentially modulate plant immunity. ResearchGate.
  • National Institutes of Health (NIH). (2020, June 5). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants - PMC. NIH.

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